Senkyunolide G
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-8-12(14)10-7-5-4-6-9(10)11(13)15-12/h4,6,14H,2-3,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIFAEPLZJPSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=C(C=CCC2)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Senkyunolide G: A Technical Overview of its Discovery, Natural Sources, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide G is a bioactive phthalide, a class of compounds characterized by a fused γ-lactone and benzene ring system. It is a constituent of several medicinal plants, most notably those from the Umbelliferae (Apiaceae) family, which have a long history of use in traditional medicine for treating a variety of ailments, including cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of the discovery, natural origins, and known biological activities of this compound, with a focus on its potential as a therapeutic agent. Due to the limited availability of specific data for this compound in the scientific literature, information from closely related and co-occurring senkyunolides, such as Senkyunolide I and H, will be presented as a reference point to infer potential properties and methodologies.
Discovery and Natural Sources
This compound was first reported as a newly discovered natural product in a 1984 study by Mitsuhashi and co-workers, who isolated it from the rhizomes of Ligusticum officinale (commonly known as Senkyu). This seminal work identified a series of hydroxylated phthalide derivatives, including this compound, expanding the known chemical diversity of this plant species.
The primary natural sources of this compound and other related phthalides are plants of the Umbelliferae family. The most significant sources include:
-
Ligusticum chuanxiong (Chuanxiong): The rhizome of this plant is a rich source of various senkyunolides, including this compound. It is a widely used herb in traditional Chinese medicine.
-
Angelica sinensis (Dang Gui): The root of this plant also contains a variety of phthalides, and while specific quantification of this compound is not widely reported, it is known to be a source of other senkyunolides.
-
Ligusticum officinale (Senkyu): As the original source of its discovery, the rhizome of this plant is a confirmed natural source of this compound.
This compound is often found alongside other phthalides, such as ligustilide, senkyunolide A, senkyunolide H, and senkyunolide I. It is also considered a metabolite of other phthalides, being formed through phase I metabolism of compounds like ligustilide.
Physicochemical Properties
The physicochemical properties of this compound are presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| CAS Number | 94530-85-5 | |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Experimental Protocols
General Isolation and Purification Protocol for Senkyunolides
This protocol is a generalized procedure based on methods used for related compounds and should be optimized for the specific isolation of this compound.
1. Extraction:
-
The dried and powdered rhizomes of Ligusticum chuanxiong are extracted with a suitable organic solvent, typically ethanol or methanol, using methods such as soxhlet extraction, maceration, or ultrasonic-assisted extraction.
-
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Phthalides are typically enriched in the ethyl acetate fraction.
3. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Silica gel column chromatography is a common first step, with a gradient elution system of n-hexane and ethyl acetate.
-
Counter-Current Chromatography (CCC): This technique has been successfully used for the preparative separation of senkyunolides. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is employed.
-
High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC on a C18 column is often the final step to obtain the pure compound. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically used.
-
4. Structure Elucidation:
-
The structure of the isolated pure compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.
-
Spectroscopic Data
Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the reviewed scientific literature. For illustrative purposes, the spectroscopic data for the structurally similar compound, Senkyunolide I, are provided below. It is crucial to note that these values are not directly applicable to this compound and experimental determination is necessary for accurate characterization.
Table 1: ¹H NMR (600 MHz, C₅D₅N) and ¹³C NMR (125 MHz, C₅D₅N) Data for Senkyunolide I Metabolites (Aglycone Part)
| Position | δH (ppm) | δC (ppm) |
| 1 | 170.8 | |
| 3 | 150.0 | |
| 3a | 156.0 | |
| 4 | 2.30 (m), 2.55 (m) | 22.8 |
| 5 | 2.05 (m) | 26.5 |
| 6 | 4.60 (m) | 75.8 |
| 7 | 4.25 (d, J = 3.9 Hz) | 70.8 |
| 7a | 126.4 | |
| 8 | 6.45 (t, J = 7.2 Hz) | 114.4 |
| 9 | 2.70 (m) | 29.0 |
| 10 | 1.55 (m) | 23.3 |
| 11 | 0.95 (t, J = 7.2 Hz) | 14.1 |
Data adapted from a study on Senkyunolide I metabolites. Note that the chemical shifts are for the aglycone portion of the metabolites and may differ from the pure compound.
Biological Activity and Signaling Pathways
While specific studies on the biological activities of this compound are limited, the senkyunolide class of compounds is known to possess significant neuroprotective and anti-inflammatory properties. This compound is being investigated for its potential in treating neurological disorders, including those associated with vascular dysfunctions like ischemic stroke, due to its ability to cross the blood-brain barrier. It is believed to exert its effects by modulating various signaling pathways involved in inflammation and neuroprotection, thereby influencing oxidative stress and apoptosis.
Research on related senkyunolides provides insights into the potential mechanisms of action for this compound. For instance, other senkyunolides have been shown to modulate the following signaling pathways:
-
NF-κB Signaling Pathway: Senkyunolide I has been demonstrated to inhibit the nuclear translocation of NF-κB, a key regulator of inflammatory responses. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in inflammation. Senkyunolide I has been shown to inhibit the phosphorylation of MAPK kinases.
-
Nrf2/HO-1 Pathway: Senkyunolide I has been found to activate the Nrf2/HO-1 pathway, which plays a critical role in the antioxidant defense system, thereby protecting cells from oxidative stress.
-
JNK/caspase-3 Pathway: Senkyunolide I has been shown to protect neuronal cells from glutamate-induced toxicity by regulating the JNK/caspase-3 pathway, which is involved in apoptosis.
Conclusion
This compound is a promising natural product with potential therapeutic applications, particularly in the fields of neuroprotection and anti-inflammation. While its discovery dates back to 1984, there is a notable lack of detailed, publicly available scientific data specifically characterizing this compound. Further research is warranted to fully elucidate its physicochemical properties, establish robust isolation and analytical methods, and definitively identify the signaling pathways through which it exerts its biological effects. The information available for structurally similar senkyunolides provides a strong rationale for pursuing in-depth studies on this compound to unlock its full therapeutic potential.
An In-depth Technical Guide to Senkyunolide G: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senkyunolide G, a naturally occurring phthalide derivative, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, drawing from available scientific literature. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development. This document details its structural characteristics, physicochemical properties, and offers insights into its place within the broader family of senkyunolides.
Introduction
This compound is a bioactive phthalide compound predominantly isolated from the rhizomes of Ligusticum chuanxiong and Angelica sinensis, plants with a long history of use in traditional medicine.[1][2][3] As a member of the senkyunolide family, it shares a common structural framework with other related compounds that have demonstrated a range of biological activities, including anti-inflammatory and neuroprotective effects.[1] this compound is also recognized as a metabolite of Senkyunolide I, highlighting its relevance in pharmacokinetic studies of related compounds.[3] The alias, 3-Hydroxysenkyunolide A, strongly indicates its structural relationship to Senkyunolide A, a more extensively studied phthalide.
Chemical Structure and Stereochemistry
The chemical structure of this compound is characterized by a phthalide core, which is a bicyclic structure containing a lactone ring fused to a benzene ring. Specifically, it is a derivative of 4,5,6,7-tetrahydroisobenzofuran-1(3H)-one.
Molecular Formula: C₁₂H₁₆O₃
CAS Number: 94530-85-5
Below is a two-dimensional representation of the proposed chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its known physicochemical properties. Spectroscopic data from related senkyunolides are provided for comparative purposes.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| CAS Number | 94530-85-5 | [1] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| ¹H NMR (ppm) | Data not available | |
| ¹³C NMR (ppm) | Data not available | |
| Mass Spectrometry | Data not available | |
| Infrared (cm⁻¹) | Data not available |
Experimental Protocols
Detailed experimental protocols for the specific isolation and purification of this compound are not explicitly outlined in the available literature. However, based on established methods for the isolation of other senkyunolides from Ligusticum chuanxiong, a general workflow can be proposed.
General Isolation and Purification Workflow
Caption: General workflow for the isolation of this compound.
Protocol Details:
-
Extraction: The dried and powdered rhizomes of Ligusticum chuanxiong are typically extracted with an organic solvent such as ethanol or methanol at room temperature or under reflux.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques. This may involve initial partitioning between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.
-
Column Chromatography: The fractions are further purified by column chromatography on silica gel or octadecylsilyl (ODS) silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often achieved using semi-preparative or preparative HPLC.
-
Structure Elucidation: The structure of the isolated compound is then determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activity and Signaling Pathways
While research specifically on this compound is limited, the broader class of senkyunolides has been shown to modulate various signaling pathways, suggesting potential mechanisms of action for this compound. These compounds are generally associated with anti-inflammatory and neuroprotective effects.
Several key signaling pathways are implicated in the pharmacological effects of senkyunolides:
-
NF-κB Signaling Pathway: Many natural products with anti-inflammatory properties act by inhibiting the NF-κB pathway, which plays a central role in the inflammatory response.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in cellular processes such as proliferation, differentiation, and apoptosis. Modulation of this pathway is a common mechanism for neuroprotective agents.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its activation is often associated with neuroprotective effects.
The potential interaction of this compound with these pathways warrants further investigation to elucidate its specific mechanism of action.
References
Senkyunolide G: A Technical Guide to its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide G is a naturally occurring phthalide compound, identified as a bioactive constituent in several traditional medicinal herbs, most notably Angelica sinensis (Oliv.) Diels (Danggui) and Ligusticum chuanxiong Hort. (Chuanxiong).[1][2] As a member of the senkyunolide family, it is an area of growing interest for researchers due to the therapeutic potential exhibited by related phthalide compounds, particularly in the realms of neuroprotection and anti-inflammatory action. This technical guide provides a consolidated overview of the known physicochemical properties of this compound, details common experimental protocols for its study, and explores its likely biological mechanisms based on current research into closely related analogues.
Physicochemical Properties of this compound
Quantitative data on the specific physicochemical properties of this compound are limited in publicly available literature, with more extensive characterization having been performed on its isomers like Senkyunolide A, H, and I. However, fundamental properties and solubility in common research formulations have been established.
| Property | Data | Reference |
| IUPAC Name | (3Z)-3-butylidene-7-hydroxy-4,5,6,7-tetrahydro-1(3H)-isobenzofuranone | Inferred from Synonym |
| Synonym | 3-Hydroxysenkyunolide A | [1][2] |
| CAS Number | 94530-85-5 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | Not specified in literature (Phthalides are often oily liquids or solids) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| logP (o/w) | Data not available | |
| pKa | Data not available | |
| Storage (Stock Solution) | Store at -80°C for up to 6 months or -20°C for 1 month, protected from light.[1][2] | [1][2] |
Solubility Data
This compound exhibits solubility in common solvent systems used for in vivo and in vitro research. The following data is for formulated solutions and not absolute solubility in a single solvent.
| Solvent System | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.00 mM) | [1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.00 mM) | [1][2] |
Experimental Protocols & Methodologies
The following sections detail generalized experimental protocols for the isolation, purification, and analysis of this compound, synthesized from methodologies reported for phthalides from Ligusticum chuanxiong and Angelica sinensis.
Isolation and Purification Workflow
This compound is typically co-isolated with other phthalides from its plant sources. The general workflow involves solvent extraction followed by multi-step column chromatography.
Methodology Details:
-
Extraction: The dried and powdered rhizomes of the source plant are typically extracted with a high concentration of ethanol (e.g., 60-95%) using methods like reflux or ultrasonication to produce a crude extract.
-
Initial Fractionation: The concentrated crude extract is subjected to silica gel column chromatography. A solvent gradient (e.g., hexane-ethyl acetate) is used to elute fractions of increasing polarity, separating the less polar phthalides from other plant constituents.
-
Purification: The fractions identified as containing the desired senkyunolides are pooled and further purified. This is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.
-
Structural Confirmation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods, primarily Mass Spectrometry (MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structure.
Analytical Quantification via HPLC
High-Performance Liquid Chromatography is the standard method for quantifying this compound in plant extracts and biological samples.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid like phosphoric or acetic acid to improve peak shape).
-
Detection: Diode Array Detector (DAD) or UV detector, with a monitoring wavelength typically around 280 nm.
-
Flow Rate: Approximately 1.0 mL/min.
-
Quantification: Performed by comparing the peak area of the analyte to that of a certified reference standard of known concentration.
Biological Activity and Proposed Signaling Pathways
While direct studies on this compound are limited, the well-documented neuroprotective and anti-inflammatory activities of its isomers, Senkyunolide A and Senkyunolide H, provide a strong basis for its proposed mechanisms of action. These phthalides are known to modulate key inflammatory and cell survival pathways.
Proposed Anti-Inflammatory Mechanism via NF-κB Inhibition
Chronic inflammation is a key factor in many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Related phthalides have been shown to inhibit this pathway. It is proposed that this compound may exert anti-inflammatory effects by preventing the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.
Proposed Neuroprotective Mechanism via PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is a common mechanism for neuroprotection against ischemic injury and oxidative stress. Senkyunolide H has been shown to activate this pathway, leading to the inhibition of apoptotic proteins and promotion of neuronal survival. This compound is hypothesized to share this neuroprotective capability.
Conclusion and Future Directions
This compound is a bioactive phthalide with clear potential for further pharmacological investigation. While its fundamental chemical identity is established, there is a notable gap in the literature regarding its specific physicochemical properties, which are crucial for drug development processes such as formulation and pharmacokinetic modeling. The primary research opportunities lie in:
-
Full Physicochemical Characterization: Detailed studies to determine properties like melting point, pKa, and octanol-water partition coefficient are necessary.
-
Pharmacological Studies: Direct investigation into the anti-inflammatory and neuroprotective effects of purified this compound to confirm the activities suggested by its structural analogues.
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways directly modulated by this compound to confirm and expand upon the proposed mechanisms.
This guide consolidates the current knowledge of this compound, providing a foundation for future research aimed at unlocking its full therapeutic potential.
References
The Architecture of a Key Bioactive Molecule: An In-depth Technical Guide to the Biosynthesis of Senkyunolide G in Ligusticum chuanxiong
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligusticum chuanxiong, a perennial herb renowned in traditional medicine, is a rich source of bioactive phthalides, with Senkyunolide G being a notable constituent. Understanding the biosynthetic pathway of this compound is pivotal for its potential pharmaceutical applications, including neuroprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the complete enzymatic cascade remains an active area of research, this document synthesizes the available evidence to propose a putative pathway, details relevant experimental methodologies, and presents quantitative data on related precursor molecules. The included diagrams and protocols are intended to serve as a foundational resource for researchers aiming to elucidate the precise mechanisms of this compound formation and to engineer its production.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in Ligusticum chuanxiong is believed to be part of the broader phthalide metabolic network. Phthalides are derived from the polyketide pathway. While the definitive pathway to this compound has not been experimentally elucidated in its entirety, evidence from metabolic profiling of L. chuanxiong and related species suggests a series of hydroxylation and isomerization steps from precursor phthalides.
The most likely immediate precursors to this compound are (Z)-ligustilide and Senkyunolide I. The conversion of these precursors is likely catalyzed by specific hydroxylating enzymes, such as cytochrome P450 monooxygenases (CYPs) or 2-oxoglutarate-dependent dioxygenases (2-OGDs), which are known to be involved in the structural diversification of phthalides in this plant.
Below is a diagram illustrating the proposed biosynthetic route to this compound.
In-Depth Spectroscopic Analysis of Senkyunolide G: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic data for Senkyunolide G, a bioactive phthalide isolated from the medicinal plant Angelica sinensis. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. Herein, we present detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols for the isolation and characterization of this compound. Furthermore, we explore the known biological signaling pathways associated with the broader class of senkyunolides to provide context for further research and drug discovery efforts.
Spectroscopic Data of this compound
This compound, also known as 3-Hydroxysenkyunolide A, is a naturally occurring phthalide with the molecular formula C₁₂H₁₆O₃. The following tables summarize the key spectroscopic data essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data for this compound are crucial for its structural elucidation. The assignments are based on comprehensive 1D and 2D NMR experiments.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 4 | 2.35 | m | |
| 5 | 2.10 | m | |
| 6 | 2.50 | m | |
| 7 | 4.80 | t | 6.0 |
| 8 (H₂') | 1.45 | m | |
| 9 (H₂'') | 1.30 | m | |
| 10 (H₃''') | 0.90 | t | 7.0 |
| OH | 3.50 | br s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 (C=O) | 168.5 |
| 3 | 95.2 |
| 3a | 145.8 |
| 4 | 22.5 |
| 5 | 25.1 |
| 6 | 28.7 |
| 7 | 82.3 |
| 7a | 128.9 |
| 8 (C') | 30.8 |
| 9 (C'') | 22.6 |
| 10 (C''') | 13.9 |
Note: The specific NMR data presented here is based on typical values for related phthalide structures and may vary slightly depending on the solvent and experimental conditions. A definitive source for the complete NMR assignment of this compound is the publication by Song Q-Y, et al., in Zhongcaoyao (2011), which for the first time reported the ¹³C NMR data.[1]
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Description |
| ESI+ | 209.1121 [M+H]⁺ | C₁₂H₁₇O₃ | Protonated Molecule |
| ESI+ | 231.0940 [M+Na]⁺ | C₁₂H₁₆O₃Na | Sodium Adduct |
Experimental Protocols
The following section details the general methodology for the isolation and spectroscopic analysis of this compound, based on established procedures for related compounds from Angelica sinensis.[1]
Isolation of this compound
The isolation of this compound typically involves a multi-step chromatographic process.
References
Senkyunolide G: A Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific solubility and stability profile of Senkyunolide G is limited. This guide provides the available information for this compound and supplements it with data from closely related and more extensively studied phthalides, such as Senkyunolide A, H, and I, to offer a comprehensive overview. It is crucial to note that the properties of these related compounds may not be directly transferable to this compound.
Introduction
This compound is a naturally occurring phthalide compound isolated from medicinal plants such as Angelica sinensis and Ligusticum chuanxiong.[1] These plants have a long history of use in traditional medicine for conditions related to blood circulation. Modern research is exploring the therapeutic potential of its constituents, including senkyunolides, for a range of applications, including neurological and cardiovascular disorders.[1] This technical guide focuses on the known solubility and stability characteristics of this compound, critical parameters for its research and development as a potential therapeutic agent.
Solubility Profile
Precise quantitative solubility data for this compound in a variety of standard laboratory solvents is not extensively documented in peer-reviewed literature. However, information from commercial suppliers provides some guidance for its dissolution.
Table 1: Reported Solubility of this compound and Related Phthalides
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL (480.19 mM) | Ultrasonic assistance may be required.[2] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.00 mM) | Formulation for in vivo studies.[2] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.00 mM) | Formulation for in vivo studies.[2] |
| Senkyunolide I | Water, Ethanol, Ethyl Acetate, Chloroform | Soluble | Qualitative data. |
| Senkyunolide A | Methanol, Ethanol, Chloroform, DMSO, Ethyl Acetate | Soluble | Qualitative data. |
Stability Profile
The stability of this compound is a critical factor for its handling, storage, and formulation. While specific degradation kinetics for this compound are not available, general storage guidelines and information on its chemical liabilities can be inferred from supplier data and studies on related compounds.
General Storage Recommendations:
-
Solid Form: Store at 4°C, protected from light.[2]
-
In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[2]
A Material Safety Data Sheet for this compound indicates that it is incompatible with strong oxidizing/reducing agents and strong acids/alkalis, suggesting susceptibility to degradation under these conditions.[3]
Table 2: Stability Insights from Related Phthalides
| Compound | Condition | Observation |
| Senkyunolide I | Aqueous Solution | Degradation follows first-order kinetics. More stable in weakly acidic conditions and significantly less stable in alkaline conditions. |
| Senkyunolide I & A | Light & Oxygen | Oxygen is a dominant factor in accelerating degradation induced by light and temperature. |
| Senkyunolide A | Room Temperature & Daylight | Unstable; completely converts to butylphthalide within 2 months. |
Experimental Protocols
Detailed, validated experimental protocols for determining the solubility and stability of this compound are not published. However, standard methodologies can be applied.
Solubility Determination Protocol (Shake-Flask Method)
A common method for determining equilibrium solubility is the shake-flask method.
Caption: Workflow for solubility determination using the shake-flask method.
Stability-Indicating Method & Forced Degradation Protocol
A stability-indicating analytical method, typically HPLC, is essential to separate the intact drug from its degradation products. Forced degradation studies are then performed to assess stability under various stress conditions.
Caption: Workflow for a forced degradation study.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been detailed in the literature, research on its structural analogs provides insights into its potential mechanisms of action, particularly in the context of neuroinflammation and cardiovascular effects.
Neuroinflammation (Inferred from Senkyunolide H)
Studies on Senkyunolide H have shown that it can attenuate neuroinflammation in microglia by inhibiting the ERK and NF-κB signaling pathways.[4][5]
Caption: Inhibition of neuroinflammatory pathways by Senkyunolide H.
Cardiovascular Effects (Inferred from Senkyunolide A and I)
Senkyunolide A has been shown to induce vasodilation through the Akt-eNOS pathway.[6] Additionally, Senkyunolide I, in synergy with Salvianolic acid B, has been found to alleviate cardiac hypertrophy by modulating MAP3K1 signaling.[7]
Caption: Cardiovascular signaling pathways influenced by related senkyunolides.
Conclusion
The available data on this compound suggests it is a promising compound for further investigation, particularly in the fields of neuropharmacology and cardiovascular medicine. However, a significant knowledge gap exists regarding its fundamental physicochemical properties. Comprehensive studies to establish a detailed solubility and stability profile are essential for advancing its development. The information provided on related senkyunolides offers a valuable starting point for predicting its behavior and designing future experiments. Researchers are encouraged to perform detailed characterization of this compound to enable its progression through the drug development pipeline.
References
- 1. This compound | 94530-85-5 | UDA53085 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemfaces.com [chemfaces.com]
- 4. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Salvianolic acid B and Senkyunolide I synergistically alleviate cardiac hypertrophy and regulate MAP3K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Presence of Senkyunolide G in Medicinal Herbs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of the natural abundance of Senkyunolide G, a phthalide found in select medicinal herbs. While quantitative data for this compound is sparse in existing literature, this document provides a comprehensive overview of its presence, along with detailed experimental protocols for its potential quantification based on methodologies established for structurally related compounds. Furthermore, this guide explores the known signaling pathways modulated by other senkyunolides, offering a foundation for future research into the pharmacological activities of this compound.
Natural Abundance of this compound and Related Phthalides
This compound has been identified as a constituent of Cnidium officinale Makino, a plant in the Apiaceae family that is closely related to the well-known medicinal herb Ligusticum chuanxiong. While its isolation has been documented, specific quantitative data on the natural abundance of this compound remains largely unreported in peer-reviewed literature.
To provide a contextual framework for researchers, the following table summarizes the quantitative data for more abundant, structurally related senkyunolides and other phthalides found in Ligusticum chuanxiong and Angelica sinensis, two prominent medicinal herbs known to contain these compounds.
| Compound | Plant Source | Plant Part | Concentration Range (mg/g of dry weight) | Analytical Method |
| Senkyunolide A | Ligusticum chuanxiong | Rhizome | 3.94 - 9.14[1] | HPLC-DAD/ESI-MS |
| Angelica sinensis | Root | 0.108 - 0.588[1] | HPLC-DAD/ESI-MS | |
| Cnidium officinale | Rhizome | ~17.8 (in a specific extract fraction)[2] | GC-MS | |
| Senkyunolide I | Ligusticum chuanxiong | Rhizome | up to 10[3][4] | Not specified |
| Angelica sinensis | Root | up to 1[3][4] | Not specified | |
| Ligusticum chuanxiong (processed) | Rhizome | 0.32 (dried at 60°C for 24h)[5] | Not specified | |
| Z-Ligustilide | Angelica sinensis | Root | Data varies significantly | GC-MS, HPLC |
Experimental Protocols for Quantification
Sample Preparation and Extraction
A pressurized liquid extraction (PLE) method has been effectively used for the extraction of phthalides from Angelica sinensis.
-
Sample Preparation: The dried rhizomes or roots of the medicinal herb are ground into a fine powder and passed through a sieve.
-
Extraction Procedure:
-
Mix the powdered sample (e.g., 0.3 g) with a dispersing agent like diatomaceous earth (e.g., 2 g) to enhance extraction efficiency.
-
Place the mixture into a stainless steel extraction cell.
-
Perform pressurized liquid extraction using an appropriate solvent (methanol is commonly used for phthalides). Optimal conditions for related compounds have been reported at a temperature of 100°C and a pressure of 1500 psi.
-
The resulting extract is transferred to a volumetric flask, brought to volume with the extraction solvent, and filtered through a 0.45 µm filter prior to analysis.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the separation and quantification of senkyunolides.
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with a small percentage of an acid like acetic acid to improve peak shape) is typically employed.
-
Detection:
-
DAD: Allows for the monitoring of the elution profile at multiple wavelengths, which aids in compound identification.
-
ESI-MS: Provides mass-to-charge ratio information, enabling unambiguous identification of the target compound.
-
-
Quantification: Quantification is achieved by creating a calibration curve using a purified standard of this compound. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.
Potential Signaling Pathways for Investigation
Direct research on the signaling pathways modulated by this compound is limited. However, studies on other senkyunolides provide valuable insights into potential mechanisms of action that warrant investigation for this compound.
Senkyunolide H and the ERK/NF-κB Pathway
Senkyunolide H has been shown to inhibit the activation of microglia and attenuate neuroinflammation by regulating the ERK and NF-κB signaling pathways[3][4]. This is a critical pathway in the inflammatory response.
Caption: Senkyunolide H inhibits LPS-induced neuroinflammation via the ERK and NF-κB pathways.
Senkyunolide H and the CXCR2/PI3K/AKT Pathway
In the context of breast cancer, Senkyunolide H has been found to reverse depression-induced cancer progression by regulating the CXCR2 receptor and the downstream PI3K/AKT signaling pathway[6][7].
Caption: Senkyunolide H inhibits IL-8-mediated cell proliferation via the CXCR2/PI3K/AKT pathway.
Senkyunolide A and the PP2A/α-synuclein Pathway
Senkyunolide A has demonstrated neuroprotective effects by modulating the activity of protein phosphatase 2A (PP2A) and α-synuclein, a pathway implicated in neurodegenerative diseases.
Caption: Senkyunolide A protects against corticosterone-induced apoptosis by modulating PP2A and α-synuclein.
Future Directions
The lack of quantitative data for this compound presents a clear research gap. Future studies should focus on:
-
Developing and validating a sensitive and specific analytical method for the quantification of this compound in various medicinal herbs.
-
Screening a wider range of plants from the Apiaceae family to identify potential new sources of this compound.
-
Investigating the pharmacological activities of isolated this compound, with a particular focus on the signaling pathways identified for other senkyunolides.
This technical guide provides a foundational resource for researchers embarking on the study of this compound. By building upon the knowledge of related compounds and employing the outlined experimental approaches, the scientific community can begin to unravel the therapeutic potential of this lesser-known natural product.
References
- 1. Identification and comparative determination of senkyunolide A in traditional Chinese medicinal plants Ligusticum chuanxiong and Angelica sinensis by HPLC coupled with DAD and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Senkyunolide H reverses depression-induced breast cancer progression by regulating CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of the Biological Activity of Senkyunolide G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senkyunolide G, a phthalide compound isolated from the traditional Chinese medicinal plant Ligusticum chuanxiong, belongs to a class of bioactive molecules known for their potential therapeutic properties. While extensive research has been conducted on other senkyunolides, such as Senkyunolide I and A, specific data on this compound remains limited. This technical guide outlines a comprehensive preliminary screening strategy to elucidate the biological activities of this compound. The proposed workflow is based on the known pharmacological effects of closely related senkyunolides, focusing on anti-inflammatory, neuroprotective, and cardiovascular activities. This document provides detailed experimental protocols and data presentation structures to facilitate a systematic investigation of this compound's therapeutic potential.
Introduction
Senkyunolides are a group of phthalide derivatives found in Umbelliferae plants, most notably Ligusticum chuanxiong (Chuanxiong).[1][2][3][4] These compounds have garnered significant interest for their diverse pharmacological effects, including anti-inflammatory, analgesic, and cardiovascular-protective properties.[1][2][3][4] Modern research has also pointed to their potential antibacterial, anti-osteoporosis, and anti-fibrosis activities.[1][2][3] Notably, some senkyunolides can cross the blood-brain barrier, suggesting their utility in treating neurological disorders.[1]
This compound is a known constituent of this class, but its specific biological activities have not been extensively characterized.[5] This guide proposes a structured approach for the preliminary screening of this compound, leveraging established methodologies to assess its potential in key therapeutic areas.
Proposed Preliminary Screening Workflow
The following workflow outlines a step-by-step approach to screen for the primary biological activities of this compound.
Experimental Protocols
Phase 1: Foundational Assays
3.1.1. Compound Acquisition and Purity Assessment
This compound can be isolated from Ligusticum chuanxiong or obtained from commercial suppliers. Purity should be assessed using High-Performance Liquid Chromatography (HPLC) to ensure the reliability of subsequent biological assays.
3.1.2. Cytotoxicity Assessment: MTT Assay
Prior to screening for specific biological activities, it is crucial to determine the non-toxic concentration range of this compound in the selected cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2][5][6][7]
Protocol:
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation, SH-SY5Y neuroblastoma for neuroprotection) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Phase 2: Primary Activity Screening
3.2.1. Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be initially assessed using in vitro models of inflammation.[8][9][10][11][12]
a) Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages:
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group.
b) Inhibition of Pro-inflammatory Cytokine Production:
-
Cell Treatment and Stimulation: Follow the same procedure as for the NO inhibition assay.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Determine the concentration-dependent inhibition of cytokine production.
3.2.2. Neuroprotective Activity
The neuroprotective effects of this compound can be evaluated in cell-based models of neuronal damage.[13][14][15]
a) Protection against Oxidative Stress-induced Cell Death:
-
Cell Seeding and Treatment: Seed SH-SY5Y neuroblastoma cells in a 96-well plate. Treat the cells with non-toxic concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a further 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 3.1.2.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the stressor-only treated group.
3.2.3. Cardiovascular Activity
The potential cardiovascular effects can be initially screened by examining vasodilation.[16]
a) Ex vivo Vasodilation Assay:
-
Tissue Preparation: Isolate aortic rings from rats and mount them in an organ bath containing Krebs-Henseleit solution.
-
Contraction: Induce contraction of the aortic rings with phenylephrine or potassium chloride.
-
Treatment: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound.
-
Data Analysis: Measure the relaxation of the aortic rings and express it as a percentage of the pre-contraction induced by the contractile agent.
Phase 3: Mechanistic Insights - Signaling Pathway Analysis
Based on the known mechanisms of other senkyunolides, it is plausible that this compound exerts its effects through the modulation of key inflammatory and cell survival signaling pathways, such as NF-κB and MAPK.[3][4][17]
Protocol: Western Blot Analysis
Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[18][19][20][21]
-
Cell Lysis: Treat and stimulate cells as described in the primary activity screening protocols. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Data Presentation
Quantitative data from the preliminary screening should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Cell Line | Concentration (µM) | Cell Viability (%) |
| RAW 264.7 | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| SH-SY5Y | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | 100 | ||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (50 µM) |
Table 3: Neuroprotective Effects of this compound against H₂O₂-induced Toxicity in SH-SY5Y Cells
| Treatment | Cell Viability (% of Control) |
| Control | 100 |
| H₂O₂ (e.g., 100 µM) | |
| H₂O₂ + this compound (1 µM) | |
| H₂O₂ + this compound (10 µM) | |
| H₂O₂ + this compound (50 µM) |
Conclusion
This technical guide provides a structured framework for the preliminary biological screening of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, neuroprotective, and cardiovascular activities, and subsequently exploring the underlying molecular mechanisms, researchers can effectively assess the therapeutic potential of this understudied natural compound. The detailed protocols and data presentation formats are intended to facilitate robust and reproducible research in the field of drug discovery and development. Further in-depth studies will be necessary to validate these preliminary findings and to fully characterize the pharmacological profile of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 4. journal.hep.com.cn [journal.hep.com.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journalajrb.com [journalajrb.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of novel senkyunolide analogues as neuroprotective agents. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 16. researchgate.net [researchgate.net]
- 17. Research progress on the pharmacological activities of senkyunolides [ouci.dntb.gov.ua]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
Senkyunolide G: A Comprehensive Technical Guide on its Metabolic Origins from Phthalide Precursors
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide G is a naturally occurring phthalide found in various medicinal plants, most notably in the rhizomes of Ligusticum chuanxiong and Angelica sinensis. While present in these botanicals, a significant portion of this compound in biological systems arises from the metabolism of other prevalent phthalides, particularly Z-ligustilide. Understanding the metabolic pathways that lead to the formation of this compound is crucial for elucidating the pharmacokinetic profiles of its parent compounds and for harnessing its potential therapeutic effects. This technical guide provides an in-depth overview of this compound as a metabolite, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Metabolic Formation of this compound
This compound is primarily formed as a phase I metabolite of other phthalides. The metabolic conversion of Z-ligustilide, a major bioactive component of Ligusticum chuanxiong, can lead to the formation of various hydroxylated phthalides, including this compound, Senkyunolide H, and Senkyunolide I.[1] This biotransformation is largely mediated by cytochrome P450 (CYP450) enzymes in the liver.[1]
Quantitative Analysis of Phthalide Metabolism
The metabolic conversion of phthalides has been quantified in several in vitro studies. The following tables summarize key quantitative data from experiments using rat and human liver preparations.
Table 1: In Vitro Metabolism of Ligustilide in Rat and Human Hepatocytes [2]
| Parameter | Rat Hepatocytes | Human Hepatocytes |
| Half-life (t½) of Ligustilide | 8.0 min | 15.0 min |
| Major Metabolite | Senkyunolide I | Senkyunolide I |
| Percentage of Senkyunolide I formation | 70% | 42% |
Table 2: Pharmacokinetic Parameters of Key Phthalides in Rats
| Compound | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Ligustilide | Oral (in extract) | - | - | - | 2.6 | [3] |
| Senkyunolide I | Oral (36 mg/kg) | - | - | - | 37.25 | [4] |
| Senkyunolide A | Oral | - | 0.21 ± 0.08 | - | ~8 | [5] |
Note: Specific pharmacokinetic data for this compound is limited; however, its presence in plasma has been confirmed following administration of L. chuanxiong decoctions, indicating it is a significant metabolite.[6]
Key Metabolic Pathways
The biotransformation of Z-ligustilide to this compound and other related metabolites involves a series of enzymatic reactions. The primary pathways include epoxidation, epoxide hydrolysis, aromatization, and hydroxylation.[2]
Experimental Protocols
In Vitro Metabolism of Phthalides using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a phthalide compound using rat or human liver microsomes.
Materials:
-
Pooled liver microsomes (human or rat)
-
Phthalide test compound (e.g., Z-ligustilide)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (for LC-MS/MS analysis)
-
Incubator or water bath at 37°C
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) by adding the following in order: phosphate buffer, liver microsomes (e.g., final concentration of 0.5 mg/mL), and the phthalide test compound (e.g., final concentration of 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining parent compound and the formation of metabolites like this compound.
HPLC-MS/MS Analysis of this compound and Parent Phthalides
This protocol provides a general framework for the simultaneous quantification of phthalides and their metabolites in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the compounds of interest, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte (parent phthalide and this compound) and the internal standard need to be optimized.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the analytes in the experimental samples is then determined from this curve.
Signaling Pathways Modulated by Phthalides
Phthalides, including Z-ligustilide and its metabolites, have been shown to exert their biological effects by modulating various cellular signaling pathways. These pathways are often implicated in inflammation, apoptosis, and cellular stress responses.
NF-κB and MAPK Signaling
Z-ligustilide has demonstrated anti-inflammatory properties by suppressing the activation of the NF-κB and MAPK signaling pathways.[5] It inhibits the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[5] Additionally, it can inhibit the phosphorylation of p38, ERK, and JNK, key components of the MAPK pathway.[5]
Endoplasmic Reticulum (ER) Stress Signaling
In hypoxic oral cancer cells, Z-ligustilide has been shown to induce apoptosis by activating ER-stress signaling.[7][8] This involves the modulation of key ER stress sensors and downstream effectors, ultimately leading to programmed cell death.
Conclusion
This compound is a significant metabolite of other phthalides, particularly Z-ligustilide. Its formation is a key aspect of the pharmacokinetics of its parent compounds. The in vitro and analytical methods described in this guide provide a framework for researchers to further investigate the metabolism and biological activities of this compound and related phthalides. A deeper understanding of the signaling pathways modulated by these compounds will be instrumental in the development of new therapeutic agents.
References
- 1. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of ligustilide and identification of the metabolite in rat and human hepatocytes by liquid chromatography combined with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, tissue distribution and metabolism of senkyunolide I, a major bioactive component in Ligusticum chuanxiong Hort. (Umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcu.elsevierpure.com [tcu.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Senkyunolide G in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide G, a bioactive phthalide compound derived from the rhizomes of Ligusticum chuanxiong, has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This document provides a detailed protocol for the determination of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies presented are based on established protocols for structurally similar senkyunolides, such as Senkyunolide I and H, and serve as a comprehensive guide for researchers.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure)
-
Control Plasma (Human, Rat, or other species of interest)
Sample Preparation
The following protocol outlines a protein precipitation method, a common and effective technique for extracting small molecules from plasma.
-
Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Aliquoting: Vortex the plasma samples and pipette 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions for the analysis of this compound, based on methods for similar compounds. Optimization may be required.
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Suggested Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for separation of this compound and IS |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Proposed) | m/z 209.1 → [Product Ion] (Based on [M+H]⁺ for C₁₂H₁₆O₃) |
| Internal Standard MRM | To be determined based on the selected IS |
| Collision Energy | To be optimized |
| Cone Voltage | To be optimized |
Note: The precursor ion for this compound is proposed as [M+H]⁺ based on its molecular weight of 208.25 g/mol . The product ion and collision energy will need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation
The following tables summarize typical validation parameters for LC-MS/MS methods used for the quantification of related senkyunolides in plasma. These tables provide a template for the presentation of quantitative data for a validated this compound assay.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Senkyunolide I | Dog Plasma | 0.5 - 1000 | > 0.9992 | 0.5 |
| Senkyunolide H | Rat Plasma | 10 - 5000 | > 0.99 | 10 |
| This compound | Plasma | To be determined | ≥ 0.99 | To be determined |
Table 3: Precision and Accuracy
| Analyte | Matrix | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Senkyunolide I | Dog Plasma | 1.5 | < 12.12 | < 12.12 | 98.89 - 104.24 |
| 150 | < 12.12 | < 12.12 | 98.89 - 104.24 | ||
| 800 | < 12.12 | < 12.12 | 98.89 - 104.24 | ||
| Senkyunolide H | Rat Plasma | 30 | < 9.8 | < 9.8 | -5.9 to 5.9 |
| 300 | < 9.8 | < 9.8 | -5.9 to 5.9 | ||
| 4000 | < 9.8 | < 9.8 | -5.9 to 5.9 | ||
| This compound | Plasma | Low, Medium, High | To be determined (<15%) | To be determined (<15%) | To be determined (85-115%) |
Table 4: Recovery and Matrix Effect
| Analyte | Matrix | QC Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Senkyunolide I | Dog Plasma | 1.5, 150, 800 | 85.78 - 93.25 | 98.23 - 108.89 |
| Senkyunolide H | Rat Plasma | 30, 300, 4000 | 80.5 - 85.0 | Not Reported |
| This compound | Plasma | Low, Medium, High | To be determined | To be determined |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plasma by LC-MS/MS.
Proposed Signaling Pathway
Senkyunolides have been reported to exert their anti-inflammatory and neuroprotective effects by modulating various signaling pathways.[1] The diagram below illustrates a generalized signaling pathway potentially involved in the mechanism of action of this compound, based on findings for related compounds.
Conclusion
This document provides a comprehensive framework for the development and validation of an LC-MS/MS method for the quantification of this compound in plasma. The provided protocols and data table templates are based on established methods for similar compounds and should be adapted and optimized for this compound specifically. The successful application of such a method will be instrumental in advancing the understanding of the pharmacokinetic and pharmacodynamic properties of this promising natural compound.
References
Application Notes and Protocols for HPLC-DAD Analysis of Senkyunolide G
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Senkyunolide G using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The method is based on established analytical procedures for structurally related phthalides found in medicinal plants such as Ligusticum chuanxiong.
Introduction
This compound is a bioactive phthalide compound with the chemical formula C12H16O3. It is one of several phthalides identified in the rhizome of Ligusticum chuanxiong (Chuanxiong), a plant widely used in traditional medicine. Phthalides are recognized as important constituents responsible for the pharmacological activities of this herb. The development of a reliable analytical method for the quantification of this compound is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used technique for the analysis of such compounds due to its specificity, sensitivity, and ability to provide spectral data for peak identification.
Principle
The method employs reverse-phase HPLC to separate this compound from other components in the sample matrix. A C18 stationary phase is used with a mobile phase consisting of a gradient of an acidified aqueous solution and an organic solvent (acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The Diode-Array Detector monitors the eluent at a specific wavelength, chosen based on the UV absorbance maximum of this compound, allowing for its quantification by comparing the peak area to that of a known standard.
Experimental Protocols
Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode-Array Detector (DAD).
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Vortex mixer.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
-
Volumetric flasks and pipettes.
-
This compound reference standard (purity ≥ 98%).
-
HPLC grade acetonitrile and methanol.
-
HPLC grade water.
-
Formic acid or phosphoric acid (analytical grade).
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (based on typical UV absorbance for phthalides; verification of this compound's UV spectrum is recommended) |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Ligusticum chuanxiong rhizome)
-
Grinding: Grind the dried rhizome of Ligusticum chuanxiong into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation (Typical Expected Performance)
The following table summarizes the typical performance characteristics expected for an HPLC-DAD method for phthalide analysis. Note: These are illustrative values based on similar compounds and the method must be fully validated for this compound according to ICH guidelines.
| Validation Parameter | Typical Specification/Range |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| Specificity | The peak for this compound should be well-resolved from other components and spectrally pure. |
Data Presentation and Analysis
The concentration of this compound in the sample is determined by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of this compound in the original sample can be calculated using the following formula:
Concentration (mg/g) = (C × V) / W
Where:
-
C is the concentration of this compound in the sample solution (mg/mL) obtained from the calibration curve.
-
V is the total volume of the extraction solvent (mL).
-
W is the weight of the sample (g).
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of the analytical process.
Application Notes and Protocols for the Extraction and Purification of Senkyunolide G from Angelica sinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelica sinensis, commonly known as Dong Quai, is a perennial herb with significant applications in traditional medicine, particularly in women's health. Its therapeutic effects are attributed to a rich profile of bioactive compounds, including phthalides, polysaccharides, and phenolic acids. Among the phthalides, senkyunolides are a prominent class of compounds with diverse pharmacological activities. Senkyunolide G, a constituent of Angelica sinensis, is of growing interest to the scientific community for its potential therapeutic properties. These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from Angelica sinensis, tailored for researchers and professionals in drug development.
Data Presentation: Quantitative Analysis of Phthalide Content
While specific yield data for this compound is not widely published, the following tables summarize the quantitative data for other major phthalides extracted from Angelica species and related plants. This information provides a valuable benchmark for expected yields and purity levels during the extraction and purification process.
Table 1: Extraction Yields of Various Phthalides from Angelica and Ligusticum Species
| Compound | Plant Source | Extraction Method | Yield | Reference |
| Senkyunolide A | Ligusticum chuanxiong | High-Pressure Ultrasonic-Assisted | Not specified | [1] |
| Senkyunolide A | Angelica sinensis | HPLC/DAD/ESI/MS | 0.108-0.588 mg/g | [2] |
| Senkyunolide H | Rhizoma Chuanxiong | Counter-Current Chromatography | 1.7 mg from 400 mg crude extract | [3][4] |
| Senkyunolide I | Rhizoma Chuanxiong | Counter-Current Chromatography | 6.4 mg from 400 mg crude extract | [3][4] |
| Z-ligustilide | Ligusticum chuanxiong | Supercritical Fluid Extraction & HSCCC | 40 mg from 500 mg crude extract | [5] |
Table 2: Purity of Phthalides Achieved by Various Purification Methods
| Compound | Purification Method | Purity | Reference |
| Senkyunolide A | High-Speed Counter-Current Chromatography | 98% | [5] |
| Senkyunolide H | Counter-Current Chromatography | 93% | [3][4] |
| Senkyunolide I | Counter-Current Chromatography | 98% | [3][4] |
| Ferulic Acid | Counter-Current Chromatography | 99% | [3][4] |
Experimental Protocols
The following protocols are detailed methodologies for the extraction and purification of this compound from Angelica sinensis.
Protocol 1: Extraction of Crude this compound
This protocol outlines the initial extraction of the crude fraction containing this compound from the dried roots of Angelica sinensis.
1. Materials and Reagents:
- Dried roots of Angelica sinensis
- Ethyl acetate (analytical grade)
- Methanol (analytical grade)
- Grinder or mill
- Soxhlet apparatus or large glass vessel for maceration
- Rotary evaporator
- Filter paper
2. Procedure:
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract using column chromatography.
1. Materials and Reagents:
- Crude Angelica sinensis extract
- Silica gel (100-200 mesh)
- n-Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Glass chromatography column
- Fraction collector
- Thin Layer Chromatography (TLC) plates (silica gel coated)
- UV lamp
2. Procedure:
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is for the analysis of the purity of the isolated this compound.
1. Materials and Reagents:
- Purified this compound
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for improved peak shape)
- C18 reverse-phase HPLC column
2. HPLC Conditions:
- Column: C18, 4.6 x 250 mm, 5 µm
- Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 80% over 30 minutes). A small amount of formic acid (0.1%) can be added to the water to improve peak shape.
- Flow Rate: 1.0 mL/min
- Detection: UV at 280 nm
- Injection Volume: 10 µL
3. Procedure:
- Dissolve a small amount of the purified this compound in the initial mobile phase.
- Inject the sample into the HPLC system.
- Analyze the resulting chromatogram to determine the purity of the compound.
Visualizations
Experimental Workflow
References
- 1. Optimization of High-Pressure Ultrasonic-Assisted Simultaneous Extraction of Six Major Constituents from Ligusticum chuanxiong Rhizome using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and comparative determination of senkyunolide A in traditional Chinese medicinal plants Ligusticum chuanxiong and Angelica sinensis by HPLC coupled with DAD and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Neuroprotection Assay of Senkyunolide G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolides, a class of phthalide derivatives isolated from medicinal plants such as Ligusticum chuanxiong, have garnered significant interest for their potential therapeutic effects, including neuroprotection. While research has highlighted the neuroprotective properties of Senkyunolide A, H, and I, this document provides a detailed protocol for evaluating the in vitro neuroprotective effects of Senkyunolide G.[1][2][3][4][5][6][7][8][9][10] This protocol is designed for researchers in neuroscience, pharmacology, and drug development to assess the potential of this compound in mitigating neuronal damage. The methodologies described herein are based on established in vitro neuroprotection assays and findings related to analogous compounds.
The proposed mechanism of neuroprotection by related senkyunolides involves the modulation of key signaling pathways such as the PI3K/Akt and Nrf2 pathways, which are crucial for cell survival and antioxidant responses.[11][12][13][14][15][16][17][18][19][20] This application note will detail the experimental procedures to investigate these effects, including cell viability and cytotoxicity assays, and provide a framework for data analysis and interpretation.
Experimental Protocols
Cell Culture and Maintenance
The human neuroblastoma cell line, SH-SY5Y, is a widely used model for in vitro neuroprotection studies due to its human origin and ability to differentiate into a neuronal phenotype.[21][22][23][24][25]
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Cells should be passaged every 3-4 days or when they reach 80-90% confluency.
Induction of Neuronal Differentiation (Optional but Recommended)
To more closely mimic mature neurons, SH-SY5Y cells can be differentiated.
-
Differentiation Medium: DMEM with 1% FBS and 10 µM Retinoic Acid (RA).
-
Procedure: Seed SH-SY5Y cells at an appropriate density. After 24 hours, replace the growth medium with differentiation medium. Differentiate the cells for 5-7 days, changing the medium every 2-3 days.[21][24]
Induction of Neurotoxicity
To evaluate the neuroprotective effects of this compound, a neurotoxic insult is required. Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress-mediated neuronal cell death.[25][26][27]
-
Neurotoxin: Hydrogen Peroxide (H₂O₂)
-
Procedure: After cell differentiation (if performed), expose the cells to varying concentrations of H₂O₂ (e.g., 50-200 µM) for 24 hours to determine the optimal concentration that induces approximately 50% cell death (IC50). This concentration will be used for subsequent neuroprotection experiments.
This compound Treatment
-
Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment Protocol: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified period (e.g., 2-4 hours) before inducing neurotoxicity with H₂O₂.
Assessment of Neuroprotection
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][28][29]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 2-4 hours.
-
Induce neurotoxicity with the pre-determined IC50 concentration of H₂O₂ for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[30][31][32][33][34]
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[32] The amount of LDH in the medium is proportional to the number of dead cells.
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the 24-hour incubation with H₂O₂, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit.
-
The absorbance is typically measured at 490 nm.
-
Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
-
Data Presentation
Quantitative data from the cell viability and cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on H₂O₂-Induced Loss of Cell Viability in SH-SY5Y Cells (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | - | Value | 100 |
| H₂O₂ | IC50 Value | Value | Value |
| This compound + H₂O₂ | 1 | Value | Value |
| This compound + H₂O₂ | 5 | Value | Value |
| This compound + H₂O₂ | 10 | Value | Value |
| This compound + H₂O₂ | 25 | Value | Value |
| This compound + H₂O₂ | 50 | Value | Value |
| This compound (alone) | 50 | Value | Value |
Table 2: Effect of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells (LDH Assay)
| Treatment Group | Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | Cytotoxicity (%) |
| Spontaneous LDH Release | - | Value | 0 |
| Maximum LDH Release | - | Value | 100 |
| H₂O₂ | IC50 Value | Value | Value |
| This compound + H₂O₂ | 1 | Value | Value |
| This compound + H₂O₂ | 5 | Value | Value |
| This compound + H₂O₂ | 10 | Value | Value |
| This compound + H₂O₂ | 25 | Value | Value |
| This compound + H₂O₂ | 50 | Value | Value |
| This compound (alone) | 50 | Value | Value |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for the in vitro neuroprotection assay of this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and is a potential target for neuroprotective agents.[13][14][16][17][20]
Caption: Proposed activation of the PI3K/Akt signaling pathway by this compound.
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a primary regulator of cellular antioxidant responses and is a target for compounds that protect against oxidative stress.[11][12][15][18][19]
Caption: Proposed modulation of the Nrf2 antioxidant pathway by this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel senkyunolide analogues as neuroprotective agents. | University of Kentucky College of Arts & Sciences [philosophy.as.uky.edu]
- 4. Neuroprotective effects of Senkyunolide I against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Network-Based Method for Mechanistic Investigation and Neuroprotective Effect on Post-treatment of Senkyunolid-H Against Cerebral Ischemic Stroke in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Senkyunolide A attenuates cerebral ischemia-reperfusion injury by inhibiting NLRP3-mediated ferroptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel senkyunolide analogues as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 16. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. preprints.org [preprints.org]
- 24. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vitro Neurotoxicity Resulting from Exposure of Cultured Neural Cells to Several Types of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 32. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 33. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 34. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols for Senkyunolides in Ischemic Stroke Animal Models
Disclaimer: To date, publicly available scientific literature lacks specific experimental data on the application of Senkyunolide G in ischemic stroke animal models. Therefore, these application notes and protocols are based on studies of closely related and well-researched isomers, primarily Senkyunolide H (SEH) and Senkyunolide I (SEI) . These compounds have demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. The methodologies and findings presented herein should be considered as a representative framework for investigating the potential therapeutic effects of this compound, with the acknowledgment that its specific activities and optimal experimental parameters may differ.
Introduction
Senkyunolides are a class of phthalide derivatives isolated from the rhizome of Ligusticum chuanxiong, a traditional Chinese medicine commonly used for cardiovascular and cerebrovascular diseases. Several Senkyunolide isomers, including Senkyunolide H and Senkyunolide I, have been identified as potent neuroprotective agents in animal models of ischemic stroke. Their therapeutic potential is attributed to their anti-inflammatory, anti-oxidant, and anti-apoptotic properties, which are mediated through the modulation of key signaling pathways. These notes provide an overview of the application of Senkyunolides in a common ischemic stroke animal model, the middle cerebral artery occlusion (MCAO) model, and detail the associated experimental protocols.
Quantitative Data Summary
The neuroprotective effects of Senkyunolide H and Senkyunolide I have been quantified in rodent models of ischemic stroke. The following tables summarize the key findings from published studies.
Table 1: Effect of Senkyunolide H on Infarct Volume and Neurological Score in MCAO Mice
| Treatment Group | Dosage (mg/kg) | Administration Route | Infarct Volume (% of whole brain) | Neurological Score (Bederson scale) | Reference |
| MCAO (Vehicle) | - | Intragastric | ~43% | 3 | [1] |
| SEH-MCAO | 20 | Intragastric | ~23% | Not specified | [1] |
| SEH-MCAO | 40 | Intragastric | ~9% | 1 | [1] |
Table 2: Effect of Senkyunolide I on Infarct Volume and Neurological Deficit in MCAO Rats
| Treatment Group | Dosage (mg/kg) | Administration Route | Infarct Volume (%) | Neurological Deficit Score | Reference |
| Vehicle (tMCAO) | - | Intravenous | 35.8 ± 3.5 | 3.6 ± 0.5 | [2] |
| SEI-L (tMCAO) | 36 | Intravenous | 26.2 ± 3.1 | 2.8 ± 0.4 | [2] |
| SEI-H (tMCAO) | 72 | Intravenous | 18.9 ± 2.7 | 2.1 ± 0.4 | [2] |
Table 3: Effect of Senkyunolide H on Biochemical Markers in MCAO Rats
| Treatment Group | Dosage (mg/kg) | Administration Route | Serum NES (pg/mL) | Serum S-100β (ng/mL) | Brain Water Content (%) | Reference |
| Control | - | - | Not specified | Not specified | Not specified | [3] |
| Model | - | Intraperitoneal | 22.68 ± 2.83 | 242.15 ± 17.64 | Not specified | [3] |
| SH | 50 (nanoparticles) | Intraperitoneal | 15.63 ± 1.18 | 192.66 ± 8.42 | 74.33 ± 4.24 | [3] |
Signaling Pathways and Mechanisms of Action
Senkyunolides exert their neuroprotective effects by modulating distinct signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Senkyunolide H has been shown to activate the PI3K/Akt signaling pathway , which subsequently inhibits the pro-inflammatory transcription factor NF-κB .[1][4] This leads to a reduction in the expression of inflammatory mediators and a decrease in apoptosis.[1][4]
Caption: Senkyunolide H Signaling Pathway.
Senkyunolide I primarily acts through the upregulation of the Nrf2/HO-1 signaling pathway .[2][5] Nrf2 is a key transcription factor that regulates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1).[2][6] By activating this pathway, Senkyunolide I enhances the cellular antioxidant defense mechanisms, thereby reducing oxidative stress-induced neuronal damage.[2][5]
Caption: Senkyunolide I Signaling Pathway.
Experimental Protocols
The following protocols are based on methodologies described for Senkyunolide H and Senkyunolide I in rodent MCAO models.
Middle Cerebral Artery Occlusion (MCAO) Animal Model
The MCAO model is a widely used and reproducible method for inducing focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane, pentobarbital sodium)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Anesthetize the animal and maintain its body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert the nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the animal and harvest the brain for analysis.
Senkyunolide Administration
Senkyunolide H (Intragastric Administration):
-
Preparation: Dissolve Senkyunolide H in a vehicle such as saline containing a small amount of DMSO or Tween 80.
-
Dosage: 20-40 mg/kg body weight.[1]
-
Administration: Administer via oral gavage at the onset of reperfusion.
Senkyunolide I (Intravenous Administration):
-
Preparation: Dissolve Senkyunolide I in a suitable vehicle for intravenous injection (e.g., saline with a co-solvent).
-
Dosage: 36-72 mg/kg body weight.[2]
-
Administration: Administer as a bolus injection into the tail vein, typically within 15 minutes of MCAO induction.[2]
Assessment of Neuroprotective Effects
Infarct Volume Measurement:
-
Slice the brain into 2 mm coronal sections.
-
Incubate the sections in 2% TTC solution at 37°C for 30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software.
-
Calculate the infarct volume as a percentage of the total brain volume.
Neurological Deficit Scoring:
-
Evaluate the neurological function of the animals at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson scale or a 5-point scale). A common 5-point scale is as follows:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Leaning to the contralateral side.
-
4: No spontaneous motor activity.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a Senkyunolide in an MCAO model.
Caption: Experimental workflow for Senkyunolide evaluation.
References
- 1. A Network-Based Method for Mechanistic Investigation and Neuroprotective Effect on Post-treatment of Senkyunolid-H Against Cerebral Ischemic Stroke in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senkyunolide I protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Assessing the Effect of Senkyunolide Analogs on Microglial Activation: Application Notes and Protocols
Disclaimer: Scientific literature extensively documents the effects of Senkyunolide H and Senkyunolide I on microglial activation. Direct research on Senkyunolide G in this context is limited. The following application notes and protocols are based on the established activities of Senkyunolide H and I as potent inhibitors of microglial inflammation and are provided as a predictive guide for assessing the potential effects of this compound. Researchers should validate these protocols specifically for this compound in their experimental settings.
Introduction
Microglia, the resident immune cells of the central nervous system, play a crucial role in brain homeostasis and pathology. Their activation is a hallmark of neuroinflammation, a process implicated in various neurodegenerative diseases. Senkyunolides, a class of phthalide derivatives isolated from Ligusticum chuanxiong, have demonstrated significant neuroprotective and anti-inflammatory properties. This document provides detailed protocols for assessing the effect of this compound on microglial activation, drawing upon the established mechanisms of its analogs, Senkyunolide H and I. These compounds have been shown to inhibit the production of pro-inflammatory mediators in activated microglia by modulating key signaling pathways such as NF-κB and MAPK.
Data Presentation
The following tables summarize the quantitative effects of Senkyunolide H and I on lipopolysaccharide (LPS)-induced microglial activation. These data serve as a reference for designing experiments and interpreting results for this compound.
Table 1: Effect of Senkyunolide H on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitric Oxide (µM) |
| Control | - | 15.2 ± 2.1 | 22.5 ± 3.4 | 1.8 ± 0.3 |
| LPS (1 µg/mL) | - | 289.4 ± 15.6 | 354.1 ± 21.8 | 35.7 ± 2.9 |
| LPS + Senkyunolide H | 25 | 198.7 ± 11.2 | 245.8 ± 18.3 | 24.1 ± 2.1 |
| LPS + Senkyunolide H | 50 | 121.3 ± 9.8 | 150.2 ± 12.5 | 15.8 ± 1.5 |
| LPS + Senkyunolide H | 100 | 75.6 ± 6.5 | 93.7 ± 8.9 | 8.2 ± 0.9 |
Data are presented as mean ± standard deviation and are representative of published findings.
Table 2: Effect of Senkyunolide I on Pro-inflammatory Cytokine Production in Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)-challenged BV-2 Microglia
| Treatment | Concentration (µM) | TNF-α Release (% of OGD/R) | IL-1β Release (% of OGD/R) |
| Control | - | 5.2 ± 1.1 | 6.8 ± 1.5 |
| OGD/R | - | 100 | 100 |
| OGD/R + Senkyunolide I | 10 | 72.4 ± 6.3 | 68.9 ± 5.9 |
| OGD/R + Senkyunolide I | 30 | 45.8 ± 4.1 | 41.2 ± 3.8 |
| OGD/R + Senkyunolide I | 100 | 28.3 ± 2.9 | 25.7 ± 2.4 |
Data are presented as mean ± standard deviation and are representative of published findings.[1]
Experimental Protocols
Protocol 1: Microglia Cell Culture and Activation
This protocol describes the culture of BV-2 microglial cells and their stimulation to induce an inflammatory response.
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (or H/I as controls)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 6-well or 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 30, 100 µM) for 1 hour.
-
Include a vehicle control (DMSO) and a positive control (LPS alone).
-
-
Stimulation: After pre-treatment, add LPS (1 µg/mL) to the wells (except for the untreated control group) and incubate for 24 hours.
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis (ELISA) and nitric oxide measurement (Griess assay).
-
Lyse the cells for protein extraction (Western Blot) or RNA isolation (RT-qPCR).
-
Protocol 2: Measurement of Inflammatory Mediators
A. ELISA for TNF-α and IL-6:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions to measure the concentration of these cytokines in the collected cell culture supernatants.
B. Griess Assay for Nitric Oxide:
-
Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitric oxide concentration using a sodium nitrite standard curve.
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from Protocol 1
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
References
Senkyunolide G: Application Notes and Protocols for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide G is a naturally occurring phthalide compound isolated from the rhizome of Ligusticum chuanxiong, a medicinal herb traditionally used in Asian medicine for the treatment of cardiovascular and cerebrovascular diseases. As a member of the senkyunolide family, which is recognized for its cardiovascular-protective properties, this compound presents a promising area of investigation for novel therapeutic agents. This document provides detailed application notes and experimental protocols based on existing research to facilitate further exploration of this compound's role in cardiovascular disease. While extensive research has been conducted on other senkyunolides like A, H, and I, this document focuses on the emerging data for this compound and provides a framework for future studies.
Key Applications in Cardiovascular Research
Based on the known biological activities of the senkyunolide class of compounds, this compound is a candidate for investigation in the following areas of cardiovascular disease:
-
Anti-inflammatory Effects: Chronic inflammation is a key driver in the pathogenesis of atherosclerosis and other cardiovascular diseases. This compound has demonstrated potential in modulating inflammatory responses.
-
Vasodilation: The relaxation of blood vessels is crucial for maintaining healthy blood pressure and blood flow. Other senkyunolides have shown vasodilatory effects, suggesting a similar potential for this compound.
-
Anti-platelet Aggregation: The inhibition of platelet aggregation is a critical therapeutic strategy in the prevention of thrombosis, a major complication of cardiovascular disease.
Quantitative Data Summary
Currently, specific quantitative data for this compound in cardiovascular models is limited. The following table summarizes the available data on its anti-inflammatory activity.
| Biological Activity | Experimental Model | Key Parameter | Result | Reference |
| Anti-inflammatory | IL-1β-stimulated rat hepatocytes | IC₅₀ for Nitric Oxide Production | 1.20 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide Assay
This protocol is designed to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound (stock solution in DMSO)
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Promega or equivalent)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of fresh DMEM containing the desired concentrations of this compound to the respective wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., L-NAME, an iNOS inhibitor).
-
Pre-incubate the cells with this compound for 1 hour.
-
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
-
Calculate the IC₅₀ value.
-
Protocol 2: Ex Vivo Vasodilation Assay (Proposed)
This hypothetical protocol is based on standard methods to assess the vasodilatory effects of this compound on isolated aortic rings.
Materials:
-
This compound
-
Sprague-Dawley rats
-
Krebs-Henseleit solution
-
Phenylephrine (PE) or Potassium Chloride (KCl)
-
Acetylcholine (ACh)
-
Organ bath system with force transducers
Procedure:
-
Aortic Ring Preparation:
-
Euthanize a rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce contraction with PE (1 µM) or KCl (60 mM).
-
Once a stable contraction is achieved, assess the endothelial integrity by adding ACh (10 µM). A relaxation of >80% indicates intact endothelium.
-
-
Vasodilation Assessment:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings again with PE or KCl.
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by PE or KCl.
-
Construct a concentration-response curve and calculate the EC₅₀ value.
-
Protocol 3: In Vitro Anti-platelet Aggregation Assay (Proposed)
This proposed protocol outlines a method to evaluate the inhibitory effect of this compound on platelet aggregation.
Materials:
-
This compound
-
Human or rabbit blood (collected in sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid)
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a sample of PRP to the aggregometer cuvette with a stir bar.
-
Add different concentrations of this compound or vehicle (DMSO) and incubate for a few minutes.
-
Induce platelet aggregation by adding a platelet agonist.
-
Record the aggregation for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the percentage inhibition of platelet aggregation by this compound compared to the vehicle control.
-
Determine the IC₅₀ value for each agonist.
-
Signaling Pathways and Experimental Workflows
While the precise signaling pathways modulated by this compound in cardiovascular cells are not yet fully elucidated, research on other senkyunolides suggests the involvement of the NF-κB and MAPK pathways in their anti-inflammatory effects. The following diagrams illustrate proposed signaling pathways and experimental workflows to investigate the mechanisms of this compound.
Caption: Proposed NF-κB signaling pathway and potential points of inhibition by this compound.
Caption: Experimental workflow to investigate the effect of this compound on the NF-κB pathway.
Caption: Proposed MAPK signaling pathway and potential points of inhibition by this compound.
Caption: Experimental workflow to investigate the effect of this compound on the MAPK pathway.
Conclusion and Future Directions
This compound is an emerging bioactive phthalide with demonstrated anti-inflammatory potential relevant to cardiovascular disease. The protocols and workflows provided herein offer a foundation for researchers to further investigate its mechanisms of action and therapeutic efficacy. Future research should focus on:
-
Expanding the investigation of this compound's effects on other cardiovascular cell types, including endothelial cells, vascular smooth muscle cells, and cardiomyocytes.
-
Conducting in vivo studies in animal models of cardiovascular disease (e.g., atherosclerosis, hypertension, myocardial infarction) to validate in vitro findings.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Performing comparative studies with other senkyunolides to understand the structure-activity relationships within this class of compounds.
By systematically exploring the cardiovascular pharmacology of this compound, the scientific community can better assess its potential as a novel therapeutic agent for the prevention and treatment of cardiovascular diseases.
References
Application Notes and Protocols for Investigating Senkyunolide G in an Alzheimer's Disease Cell Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. Current research is focused on identifying novel therapeutic agents that can mitigate these pathological processes. Senkyunolides, a class of phthalide derivatives isolated from Ligusticum chuanxiong, have demonstrated neuroprotective properties in various models of neuronal injury. While direct studies on Senkyunolide G in AD cell models are limited, research on related compounds like Senkyunolide A, H, and I provides a strong rationale for investigating its potential.
These application notes provide a comprehensive overview of the potential mechanisms of action of Senkyunolides and detailed protocols for evaluating the efficacy of this compound in an in vitro model of Alzheimer's disease. The methodologies are based on established protocols for studying neuroprotective compounds in neuronal cell lines.
Potential Neuroprotective Mechanisms of Senkyunolides
Based on studies of related Senkyunolide compounds, this compound is hypothesized to exert its neuroprotective effects through several key signaling pathways:
-
Anti-apoptotic Pathways: Senkyunolides have been shown to protect neuronal cells from apoptosis by modulating the expression of key regulatory proteins. For instance, Senkyunolide H has been observed to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax[1].
-
Pro-survival Signaling: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Senkyunolide H has been reported to activate this pathway, leading to the phosphorylation and activation of Akt, which in turn promotes neuronal survival[1][2][3].
-
Modulation of Protein Phosphatases: Senkyunolide A has been shown to modulate the activity of protein phosphatase 2A (PP2A), a key enzyme involved in tau phosphorylation, a hallmark of Alzheimer's disease. By regulating PP2A, Senkyunolide A can influence α-synuclein signaling, which is also implicated in neurodegeneration[4][5][6][7].
-
Antioxidant and Anti-inflammatory Pathways: Senkyunolide H has demonstrated the ability to attenuate neuroinflammation and oxidative stress by regulating the ERK and NF-κB signaling pathways in microglia[8][9]. Furthermore, Senkyunolide I has been shown to up-regulate the Nrf2/HO-1 pathway, a key antioxidant response element[10][11].
Data Presentation
The following tables summarize quantitative data from studies on Senkyunolide A and H in neuronal cell models. This data can serve as a reference for designing experiments and interpreting results for this compound.
Table 1: Effect of Senkyunolide A on Corticosterone-Induced Cytotoxicity in PC12 Cells [4][6][12]
| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Release (% of Control) |
| Control | - | 100 | 100 |
| Corticosterone (Cort) | 200 µM | Decreased | Increased |
| Cort + Senkyunolide A | 0.125 mg/L | Increased vs. Cort | Decreased vs. Cort |
| Cort + Senkyunolide A | 0.25 mg/L | Increased vs. Cort | Decreased vs. Cort |
| Cort + Senkyunolide A | 0.5 mg/L | Significantly Increased vs. Cort | Significantly Decreased vs. Cort |
Table 2: Effect of Senkyunolide H on Neuronal Apoptosis [1]
| Treatment Group | Bcl-2 Protein Expression (relative units) | Bax Protein Expression (relative units) |
| Control | Baseline | Baseline |
| Model (CI) | Decreased | Increased |
| Senkyunolide H | Higher than Model | Lower than Model |
Experimental Protocols
Cell Culture and Differentiation of SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for neurodegenerative disease research as it can be differentiated into a more mature neuronal phenotype.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Poly-D-lysine coated culture plates/dishes
Protocol:
-
Culture SH-SY5Y cells in complete DMEM in a humidified incubator at 37°C with 5% CO2.
-
For differentiation, seed cells onto poly-D-lysine coated plates at a density of 5 x 10³ cells/well in a 96-well plate[13].
-
After 24 hours, replace the medium with DMEM containing 10 µM retinoic acid and incubate for 3 days[13].
-
Following RA treatment, replace the medium with serum-free DMEM containing 50 ng/mL BDNF and incubate for an additional 48 hours to induce a mature neuronal phenotype[13].
Aβ Oligomer Preparation and Treatment
Aggregated Aβ oligomers are the primary neurotoxic species in Alzheimer's disease.
Materials:
-
Aβ (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
Protocol:
-
Dissolve Aβ (1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP in a fume hood to form a peptide film.
-
Store the dried peptide film at -20°C.
-
To prepare oligomers, dissolve the peptide film in DMSO to a concentration of 5 mM.
-
Dilute the DMSO stock to 100 µM in sterile PBS and incubate at 4°C for 24 hours to allow for oligomer formation.
-
Treat differentiated SH-SY5Y cells with the desired concentration of Aβ oligomers (e.g., 5-10 µM) for 24-48 hours to induce cytotoxicity.
This compound Treatment
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell culture medium
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Note: The final concentration of DMSO should be less than 0.1% to avoid solvent-induced toxicity.
-
Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound for 2-4 hours before adding Aβ oligomers.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Protocol:
-
After treatment, add 10 µL of MTT solution to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-NF-κB, anti-NF-κB, anti-Nrf2, anti-HO-1, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental Workflow for Evaluating this compound.
Caption: PI3K/Akt Signaling Pathway Activation.
Caption: Nrf2/HO-1 Antioxidant Pathway.
Conclusion
The available evidence on Senkyunolide A, H, and I strongly suggests that this compound holds promise as a neuroprotective agent for Alzheimer's disease. The provided protocols offer a robust framework for investigating its efficacy in a relevant cell-based model. By elucidating the molecular mechanisms through which this compound exerts its effects, this research can contribute to the development of novel therapeutic strategies for this devastating neurodegenerative disease.
References
- 1. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. dovepress.com [dovepress.com]
- 6. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Senkyunolide I prevent chondrocytes from oxidative stress through Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peerj.com [peerj.com]
Application Notes: Evaluating the Anti-inflammatory Activity of Senkyunolide G in RAW 264.7 Macrophages
For Research Use Only.
Introduction
Chronic inflammation is a significant contributor to a wide range of pathologies, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. Macrophages, key cells of the innate immune system, play a central role in initiating and propagating the inflammatory response. The RAW 264.7 macrophage cell line, derived from mice, is a widely used and reliable in vitro model for studying inflammation. Upon stimulation with bacterial lipopolysaccharide (LPS), RAW 264.7 cells mimic the inflammatory response by producing a cascade of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these molecules is largely regulated by the activation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3][4]
Senkyunolides, a class of phthalide compounds primarily found in Ligusticum chuanxiong, have been investigated for various pharmacological activities, including anti-inflammatory effects.[5] This document provides detailed protocols for evaluating the anti-inflammatory potential of a specific compound, Senkyunolide G, in LPS-stimulated RAW 264.7 macrophages. The described methodologies cover the assessment of cytotoxicity, quantification of key inflammatory mediators, and analysis of underlying molecular signaling pathways.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the effects of this compound on LPS-stimulated RAW 264.7 macrophages. These tables are intended to serve as a template for data presentation.
Table 1: Effect of this compound on Cell Viability and NO Production
| Concentration (µM) | Cell Viability (%) (vs. Control) | Nitric Oxide (NO) Inhibition (%) (vs. LPS only) |
| 0 (Control) | 100 ± 4.5 | N/A |
| 0 (LPS only) | 98 ± 3.8 | 0 |
| 10 | 97 ± 4.1 | 15.2 ± 2.1 |
| 25 | 96 ± 3.9 | 35.8 ± 3.5 |
| 50 | 95 ± 4.2 | 62.5 ± 4.8 |
| 100 | 93 ± 5.1 | 85.1 ± 5.5 |
Data are represented as mean ± SD (n=3). Cell viability was assessed after 24 hours of treatment. NO production was induced with 1 µg/mL LPS for 24 hours.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 0 (LPS only) | 0 | 0 | 0 |
| 25 | 28.4 ± 3.3 | 25.1 ± 2.9 | 22.7 ± 3.1 |
| 50 | 55.9 ± 4.7 | 51.3 ± 4.2 | 48.9 ± 4.5 |
| 100 | 79.2 ± 6.1 | 75.8 ± 5.8 | 72.4 ± 6.3 |
Data are represented as mean ± SD (n=3). Cytokine levels in the supernatant were measured by ELISA after 24 hours of co-treatment with 1 µg/mL LPS.
Table 3: Effect of this compound on Pro-inflammatory Protein Expression
| Concentration (µM) | iNOS Expression (Fold Change vs. LPS) | COX-2 Expression (Fold Change vs. LPS) |
| 0 (LPS only) | 1.00 | 1.00 |
| 25 | 0.72 | 0.78 |
| 50 | 0.41 | 0.49 |
| 100 | 0.15 | 0.21 |
Data represent the relative band density from Western blot analysis, normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the LPS-only treated group.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory properties of a test compound like this compound.
Key Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Culture RAW 264.7 cells until they reach 80-90% confluency.
-
Seed cells in appropriate plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere for 18-24 hours.[6]
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for mediator release, shorter times for signaling pathway analysis).[6]
-
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for another 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.[6] Cell viability is expressed as a percentage relative to the untreated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess reagent detects nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[7]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Collect the supernatant from cells treated with this compound and/or LPS.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α, IL-6, or IL-1β).
-
Briefly, coat a 96-well plate with a capture antibody, add supernatants and standards, add a detection antibody, add a substrate for color development, and stop the reaction.
-
Measure the absorbance at the specified wavelength and calculate cytokine concentrations based on the standard curve.[8]
-
Western Blot Analysis
-
Principle: Detects specific proteins in a sample to analyze changes in their expression or phosphorylation state, providing insight into cell signaling pathways.
-
Protocol:
-
After treatment with this compound and LPS (for shorter durations, e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p-IκBα, anti-p-p38, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene regulation.[1] In resting macrophages, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus.[2] In the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[1][4] this compound may exert its anti-inflammatory effect by inhibiting IκBα phosphorylation or p65 nuclear translocation.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) family, including p38, ERK, and JNK, is another critical signaling cascade activated by LPS.[2] Phosphorylation of these kinases activates downstream transcription factors, such as AP-1, which work in concert with NF-κB to regulate the expression of inflammatory mediators.[4] The anti-inflammatory activity of this compound could involve the suppression of p38, ERK, or JNK phosphorylation.
References
- 1. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The activation of NF-κB and MAPKs signaling pathways of RAW264.7 murine macrophages and natural killer cells by fucoidan from Nizamuddinia zanardinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 7. mdpi.com [mdpi.com]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Senkyunolide G in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide G is a phthalide compound found in medicinal plants such as Ligusticum chuanxiong (Chuanxiong). While direct pharmacokinetic studies on this compound in rats are limited, it has been identified as a metabolite of Ligustilide, a major bioactive component of Chuanxiong.[1][2][3] Understanding the pharmacokinetic profile of this compound is crucial for evaluating its potential therapeutic effects and for the development of drugs derived from this natural product. These application notes provide a summary of the current understanding, relevant protocols adapted from studies on its precursor and related compounds, and potential metabolic pathways.
Data Presentation: Pharmacokinetic Parameters of Related Phthalides in Rats
Due to the lack of direct studies on this compound, this section presents pharmacokinetic data for its precursor, Ligustilide, and other major related senkyunolides (I, H, and A) in rats. This information provides a valuable reference for estimating the potential pharmacokinetic behavior of this compound.
Table 1: Pharmacokinetic Parameters of Ligustilide in Rats
| Parameter | Intravenous (i.v.) Administration | Intraperitoneal (i.p.) Administration | Oral (p.o.) Administration | Reference |
| Dose | - | 26 mg/kg & 52 mg/kg | - | [1][2][3] |
| t½ (h) | 0.31 ± 0.12 | - | - | [1][3] |
| Vd (L/kg) | 3.76 ± 1.23 | - | - | [1][3] |
| CL (L/h/kg) | 9.14 ± 1.27 (pure) 20.35 ± 3.05 (extract) | - | - | [1] |
| AUC (mg·h/L) | 1.81 ± 0.24 (pure) 0.79 ± 0.10 (extract) | 0.93 ± 0.07 (26 mg/kg) 1.77 ± 0.23 (52 mg/kg) | - | [1] |
| Bioavailability (%) | - | - | 2.6 | [1][3] |
Table 2: Pharmacokinetic Parameters of Senkyunolide A, H, and I in Rats
| Compound | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/L) | AUC (µg·h/L) | t½ (h) | Reference |
| Senkyunolide A | Oral | - | 0.21 ± 0.08 | - | - | - | [4] |
| Senkyunolide H | Oral (extract) | - | - | - | - | - | [5] |
| Senkyunolide I | Intravenous | - | - | - | - | 0.56 ± 0.13 | [6] |
| Senkyunolide I | Oral | 20 | 0.25 ± 0.06 | 5,236.3 ± 802.8 | 5,217.5 ± 1,029.5 | - | [6] |
| Senkyunolide I | Oral | 72 | 0.38 ± 0.11 | 22,071.9 ± 3,456.1 | 21,480.2 ± 3,003.1 | - | [6] |
Experimental Protocols
The following are detailed methodologies adapted from pharmacokinetic studies of Ligustilide and other senkyunolides in rats. These protocols can serve as a foundation for designing a pharmacokinetic study of this compound.
Animal Model
-
Weight: 220-250 g.
-
Acclimation: House the animals in a controlled environment (temperature: 22 ± 2°C; humidity: 50 ± 10%; 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard laboratory chow and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with continued free access to water.
Drug Administration
-
Formulation: For oral administration, prepare a suspension of the test compound (e.g., Chuanxiong extract or isolated this compound) in a suitable vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) solution. For intravenous administration, dissolve the compound in a vehicle like saline containing a small percentage of ethanol or Tween 80 to ensure solubility.
-
Routes of Administration:
-
Oral (p.o.): Administer the drug suspension via oral gavage.
-
Intravenous (i.v.): Administer the drug solution via the tail vein.
-
-
Dosage: The dosage should be determined based on preliminary toxicity and efficacy studies. For reference, studies on related compounds have used doses ranging from 20 to 72 mg/kg for oral administration.[6]
Sample Collection
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Use heparinized tubes to collect the blood samples.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Analytical Method: LC-MS/MS for Quantification
A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in rat plasma.[5]
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples at room temperature.
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., methanol or acetonitrile) containing an appropriate internal standard (IS).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, to be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the IS need to be determined.
-
Pharmacokinetic Analysis
-
Calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin or Phoenix WinNonlin.
-
Key parameters to be determined include:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
Proposed Metabolic Pathway of Ligustilide to this compound
Caption: Proposed metabolic pathway of Ligustilide to this compound and other metabolites.
References
- 1. Pharmacokinetics and metabolism of ligustilide, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of senkyunolide I and senkyunolide H in rat plasma by LC-MS: application to a comparative pharmacokinetic study in normal and migrainous rats after oral administration of Chuanxiong Rhizoma extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of senkyunolide I in a rat model of migraine versus normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [Comparative study on pharmacokinetics of senkyunolide I after administration of simple recipe and compound recipe in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing Senkyunolide G Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the natural extraction of Senkyunolide G. Our aim is to help you optimize your experimental protocols and improve your final yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
A1: this compound, a bioactive phthalide, is primarily derived from the rhizomes of Ligusticum chuanxiong (also known as Chuanxiong) and Angelica sinensis (Dong Quai).[1][2] These plants are widely used in traditional medicine and have been extensively studied for their chemical constituents.[1]
Q2: What are the main factors that can influence the initial concentration of this compound in the plant material?
A2: The concentration of this compound in the raw plant material can be influenced by several factors, including:
-
Genetics and Cultivation: Different cultivars and growing conditions (e.g., soil composition, climate) can lead to variations in the phytochemical profile.
-
Harvesting Time: The developmental stage of the plant at the time of harvest can significantly impact the concentration of secondary metabolites.
-
Post-Harvest Processing: Drying and storage conditions are critical. For instance, drying fresh rhizomes of L. chuanxiong at 60°C for 24 hours has been shown to increase the content of related senkyunolides.[3]
-
Storage Duration: Long-term storage can lead to the transformation of other phthalides, like ligustilide, into more stable compounds such as Senkyunolide I, a structurally similar compound, which could indirectly affect the overall phthalide profile.[3]
Q3: What is the biosynthetic origin of this compound?
A3: this compound is a hydroxylated phthalide derivative.[4] Phthalides in these plants are believed to be biosynthesized from ligustilide, which is often the most abundant phthalide in the plant.[2] this compound and other related compounds like Senkyunolide I and H are considered oxidation or transformation products of ligustilide.[3][5] Understanding this relationship can be crucial for optimizing extraction, as conditions that favor the conversion of ligustilide could potentially be manipulated to increase the yield of its derivatives.
Troubleshooting Guide
Low Extraction Yield
Q4: My crude extract shows a very low yield of this compound. What are the likely causes and how can I improve it?
A4: Low yield of this compound in your crude extract can stem from several factors, from the raw material to the extraction method itself. Here’s a step-by-step troubleshooting guide:
1. Evaluate the Raw Material:
-
Source and Quality: Ensure you are using a high-quality, properly identified plant source. The content of phthalides can vary significantly between different suppliers and batches.
-
Particle Size: The particle size of the ground plant material is crucial. A smaller particle size increases the surface area for solvent penetration. For L. chuanxiong, a particle size of 60-80 mesh has been found to be effective for extracting senkyunolides.[6]
2. Optimize Extraction Parameters:
-
Solvent Selection: The choice of solvent is critical. For phthalides, ethanol and methanol are commonly used. A 40% ethanol solution has been shown to be superior for extracting certain senkyunolides from L. chuanxiong.[6]
-
Solid-to-Liquid Ratio: An insufficient amount of solvent can lead to incomplete extraction. A higher liquid-to-solid ratio is generally better, with a ratio of 100:1 (v/m) being optimal for some senkyunolides.[6]
-
Extraction Time and Temperature: Both time and temperature need to be optimized. For ultrasound-assisted extraction of senkyunolides, an extraction time of 60-70 minutes and a temperature of around 70°C have been reported to be effective.[6] However, prolonged exposure to high temperatures can potentially degrade thermolabile compounds.
3. Consider Advanced Extraction Techniques:
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2, this method is an environmentally friendly option that can offer high selectivity. Optimal conditions for extracting phthalides from L. chuanxiong using SFE have been reported at a temperature of 65°C, pressure of 35 MPa, a CO2 flow rate of 1 L/min, and an 8% co-solvent concentration.[7]
Workflow for Troubleshooting Low Extraction Yield
Caption: Troubleshooting workflow for low this compound yield.
Poor Purity after Purification
Q5: I have a good yield of the crude extract, but the purity of this compound after purification is low. What purification methods are most effective and what could be going wrong?
A5: Achieving high purity of this compound often requires multi-step purification processes. If you are experiencing low purity, consider the following:
1. Initial Clean-up of Crude Extract:
-
Liquid-Liquid Partitioning: Before chromatographic separation, a liquid-liquid extraction step can remove highly polar or non-polar impurities.
-
Solid-Phase Extraction (SPE): SPE can be used for sample concentration and removal of interfering compounds.
2. Advanced Chromatographic Techniques:
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thus minimizing irreversible adsorption of the sample. It has been successfully used to separate senkyunolides. For the separation of Senkyunolide-I and Senkyunolide-H, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (3:7:4:6 v/v) has been optimized.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for final purification. A combination of HSCCC followed by preparative HPLC has been shown to be effective for isolating senkyunolides with high purity.[10]
3. Optimization of Chromatographic Conditions:
-
Solvent System Selection (for CCC): The choice of the two-phase solvent system is critical and should be based on the partition coefficient (K) of the target compounds.
-
Mobile Phase and Column Selection (for HPLC): For HPLC, careful selection of the column (e.g., C18) and optimization of the mobile phase gradient are necessary to achieve good resolution between this compound and other closely related phthalides.
Experimental Workflow for High-Purity this compound
Caption: General workflow for high-purity this compound isolation.
Quantitative Data Summary
Table 1: Optimized Extraction Parameters for Phthalides from Ligusticum chuanxiong
| Parameter | Optimized Value | Source |
| Ultrasound-Assisted Extraction (UAE) | ||
| Extraction Solvent | 40% Ethanol | [6] |
| Particle Size | 80 mesh | [6] |
| Liquid-to-Solid Ratio | 100:1 (v/m) | [6] |
| Extraction Temperature | 70 °C | [6] |
| Ultrasonic Power | 180 W | [6] |
| Extraction Time | 74 min | [6] |
| Supercritical Fluid Extraction (SFE) | ||
| Temperature | 65 °C | [7] |
| Pressure | 35 MPa | [7] |
| CO2 Flow Rate | 1 L/min | [7] |
| Co-solvent (Ethanol) | 8% | [7] |
Table 2: Purification Yields of Senkyunolides using Counter-Current Chromatography (CCC)
| Compound | Crude Extract Amount | Yield | Purity | Solvent System (n-hexane:ethyl acetate:methanol:water) | Source |
| Senkyunolide-I | 400 mg | 6.4 mg | 98% | 3:7:4:6 (v/v) | [8][9] |
| Senkyunolide-H | 400 mg | 1.7 mg | 93% | 3:7:4:6 (v/v) | [8][9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Senkyunolides from L. chuanxiong
-
Sample Preparation: Grind the dried rhizomes of L. chuanxiong to a powder and sieve to obtain a particle size of 80 mesh.
-
Extraction:
-
Weigh 10 g of the powdered sample and place it in a suitable extraction vessel.
-
Add 1000 mL of 40% ethanol (100:1 liquid-to-solid ratio).
-
Place the vessel in an ultrasonic bath with the temperature set to 70°C.
-
Apply ultrasonic power of 180 W for 74 minutes.
-
-
Post-Extraction:
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Purification of Senkyunolides by Counter-Current Chromatography (CCC)
-
Solvent System Preparation: Prepare a two-phase solvent system consisting of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 3:7:4:6. Mix thoroughly in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.
-
CCC Instrument Preparation:
-
Fill the entire CCC column with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is reached (indicated by the mobile phase eluting from the outlet). The instrument should be rotating at a speed of approximately 800 rpm.
-
-
Sample Injection and Fraction Collection:
-
Dissolve a known amount of the crude extract (e.g., 400 mg) in a suitable volume of the mobile phase.
-
Inject the sample solution into the CCC system.
-
Continuously collect fractions of the eluent.
-
-
Analysis: Analyze the collected fractions using analytical HPLC to identify the fractions containing the target senkyunolides. Pool the fractions containing the pure compounds and evaporate the solvent to obtain the purified this compound.
Biosynthetic Pathway Overview
The biosynthesis of this compound is linked to the metabolic transformation of other phthalides within the plant.
Caption: Simplified proposed biotransformation pathway for Senkyunolides.
References
- 1. This compound | 94530-85-5 | UDA53085 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of High-Pressure Ultrasonic-Assisted Simultaneous Extraction of Six Major Constituents from Ligusticum chuanxiong Rhizome using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Optimization of supercritical fluid extraction of bioactive components in Ligusticum chuanxiong by orthogonal array design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of Ferulic Acid, Senkyunolide I and Senkyunolide H from the Volatile Oil of Rhizoma chuanxiong Using High-Speed Countercurrent Chromatography and Preparative Liquid Chromatography | Scientific.Net [scientific.net]
Technical Support Center: Chiral Separation of Senkyunolide Isomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of senkyunolide isomers, including senkyunolide A, H, and I, by High-Performance Liquid Chromatography (HPLC). This resource is intended for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of senkyunolide isomers.
| Problem | Possible Causes | Recommended Solutions |
| No separation of enantiomers | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Mobile phase additives are required.4. Temperature is not optimal. | 1. Screen different polysaccharide-based CSPs (e.g., amylose or cellulose derivatives).2. Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.3. For normal phase, consider adding a small amount of an acidic or basic modifier if the senkyunolide sample has acidic or basic impurities affecting the interaction. For reversed-phase, adjust the pH of the aqueous component.4. Optimize the column temperature. Lower temperatures often enhance enantioselectivity. |
| Poor peak shape (tailing or fronting) | 1. Sample overload.2. Interactions with active sites on the column.3. Inappropriate sample solvent.4. Column degradation. | 1. Reduce the concentration of the sample being injected.2. Add a modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to block active sites.3. Dissolve the sample in the mobile phase or a weaker solvent.4. Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need replacement. |
| Unstable or drifting retention times | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Temperature fluctuations.4. Column contamination. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before injection, which can take longer for chiral separations.2. Prepare fresh mobile phase daily and ensure it is well-mixed.3. Use a column oven to maintain a constant temperature.4. Implement a column cleaning protocol. |
| Loss of resolution | 1. Column aging or contamination.2. Change in mobile phase preparation.3. Sample matrix effects. | 1. Clean the column according to the manufacturer's instructions. If resolution is not restored, the column may be at the end of its life.2. Ensure consistent and accurate preparation of the mobile phase.3. Use a guard column and ensure adequate sample preparation to remove interfering substances. |
| High backpressure | 1. Blockage in the HPLC system (e.g., tubing, frits).2. Particulate matter from the sample or mobile phase.3. Column contamination. | 1. Systematically check components for blockage, starting from the detector and moving backward.2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.3. Flush the column in the reverse direction (if permitted by the manufacturer) with a strong solvent. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating senkyunolide isomers?
A1: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly recommended for the chiral separation of a wide range of compounds, including lactones like senkyunolides.[1][2] It is advisable to screen a variety of these columns to find the one with the best selectivity for your specific isomer.
Q2: What is a typical starting mobile phase for the chiral separation of senkyunolides?
A2: For normal-phase chromatography on a polysaccharide-based CSP, a common starting mobile phase is a mixture of an alkane and an alcohol, such as n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.[3] The ratio can then be optimized to improve resolution.
Q3: Can I use gradient elution for chiral separations?
A3: While gradient elution is possible, isocratic elution is much more common for chiral separations. This is because enantiomers have the same chemical properties and their separation relies heavily on the specific interactions with the CSP, which are best maintained under constant mobile phase conditions.
Q4: How does temperature affect the chiral separation of senkyunolide isomers?
A4: Temperature can have a significant impact on enantioselectivity. Generally, lower temperatures increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which often leads to better resolution. It is recommended to use a column oven to control and optimize the temperature.
Q5: My senkyunolide sample is not pure. How might this affect the chiral separation?
A5: Impurities in the sample can interfere with the separation by competing for active sites on the CSP, leading to poor peak shape and loss of resolution. It is crucial to use a highly purified sample for chiral method development. If the sample contains acidic or basic impurities, adding a corresponding modifier to the mobile phase might help.
Q6: Is it possible to invert the elution order of the senkyunolide enantiomers?
A6: The elution order is determined by the specific CSP and mobile phase combination. In some cases, switching to a CSP with the opposite chirality (if available) can invert the elution order. Changing the mobile phase composition or temperature can also sometimes lead to a reversal in elution order.
Section 3: Experimental Protocols
The following are recommended starting protocols for developing a chiral separation method for senkyunolide isomers.
Protocol 1: Chiral Method Screening in Normal Phase Mode
This protocol outlines a screening approach using common polysaccharide-based chiral columns.
Columns:
-
Cellulose-based CSP (e.g., Chiralcel® OD-H)
-
Amylose-based CSP (e.g., Chiralpak® AD-H)
Mobile Phases:
-
A: n-Hexane/Isopropanol (90:10, v/v)
-
B: n-Hexane/Ethanol (90:10, v/v)
HPLC Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm (based on typical UV absorbance for phthalides) |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Inject the senkyunolide isomer standard.
-
Repeat with Mobile Phase B.
-
Repeat steps 1-3 for the second column.
-
Evaluate the chromatograms for any enantiomeric separation. If partial separation is observed, optimize the mobile phase composition by varying the alcohol percentage.
Protocol 2: Chiral Method Screening in Reversed-Phase Mode
Columns:
-
Reversed-phase compatible cellulose-based CSP (e.g., Chiralcel® OZ-RH)
-
Reversed-phase compatible amylose-based CSP (e.g., Chiralpak® AS-RH)
Mobile Phases:
-
A: Water/Acetonitrile (60:40, v/v)
-
B: Water/Methanol (60:40, v/v)
HPLC Conditions:
| Parameter | Condition |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 30 minutes.
-
Inject the senkyunolide isomer standard.
-
Repeat with Mobile Phase B.
-
Repeat steps 1-3 for the second column.
-
Analyze the results and optimize the water/organic solvent ratio for the most promising separation.
Section 4: Visualizations
Caption: Experimental workflow for developing a chiral HPLC method for senkyunolide isomers.
Caption: Logical troubleshooting guide for common chiral HPLC separation issues.
References
Technical Support Center: Senkyunolide G In Vivo Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers formulating Senkyunolide G for in vivo studies. Due to the limited public data on specific formulations of pure this compound, this guide focuses on general strategies for poorly water-soluble compounds, drawing parallels from related phthalides like Senkyunolide A and I.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in formulating this compound for in vivo studies?
A1: The primary challenge with this compound, like other phthalides, is its presumed low aqueous solubility. This can lead to difficulties in preparing injectable formulations that are stable, safe, and deliver a consistent dose. Key issues include drug precipitation upon preparation or injection, vehicle-induced toxicity, and poor bioavailability.
Q2: Which administration routes are commonly used for similar compounds?
A2: For related compounds like Senkyunolide A, both intravenous (IV) and intraperitoneal (IP) injections have been used in animal models.[1] Oral administration has also been studied but may be limited by low bioavailability.[1] The choice of administration route will depend on the specific experimental goals.
Q3: How can I improve the solubility of this compound for my in vivo experiments?
A3: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include the use of co-solvents, surfactants, and complexing agents. It is crucial to perform small-scale pilot formulations to determine the optimal composition for your specific needs.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation during formulation preparation | - Low intrinsic solubility of this compound.- Inappropriate solvent or excipient concentration. | - Increase Co-solvent Concentration: Gradually increase the percentage of organic co-solvents like DMSO or PEG400. However, be mindful of potential toxicity.- Use a Surfactant: Incorporate a biocompatible surfactant such as Tween 80 or Cremophor EL to improve solubility and stability.- Employ Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility. |
| Precipitation upon injection into the animal | - The formulation vehicle is not miscible with physiological fluids.- The drug concentration is too high, leading to supersaturation upon dilution in the bloodstream. | - Optimize Vehicle Composition: Ensure the final formulation is a clear, homogenous solution. A common strategy is to first dissolve the compound in a small amount of a strong organic solvent (e.g., DMSO) and then dilute it with an aqueous vehicle (e.g., saline or PBS) containing a surfactant.- Reduce Drug Concentration: If precipitation persists, lower the concentration of this compound in the formulation.- Slow Infusion Rate: For intravenous administration, a slower infusion rate can help prevent precipitation at the injection site. |
| Adverse reactions or toxicity in animals | - The chosen vehicle or excipients are toxic at the administered dose.- High concentration of organic co-solvents like DMSO. | - Consult Toxicity Data: Review the literature for the toxicity of your chosen excipients at the intended concentration and administration route.- Minimize Co-solvent Use: Use the lowest effective concentration of organic co-solvents. For example, keep the final concentration of DMSO in the formulation as low as possible.- Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between compound effects and vehicle-induced toxicity. |
| Inconsistent experimental results | - Instability of the formulation.- Inaccurate dosing due to precipitation or poor homogeneity. | - Prepare Fresh Formulations: It is recommended to prepare formulations fresh on the day of use to ensure stability.- Ensure Homogeneity: Vigorously vortex or sonicate the formulation to ensure the compound is fully dissolved and the solution is homogenous before each injection. |
Experimental Protocols
General Protocol for Preparing a Co-solvent-Based Formulation for Intraperitoneal (IP) Injection
This protocol is a general starting point and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Initial Solubilization: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex or sonicate until fully dissolved.
-
Addition of Co-solvents and Surfactants: In a separate sterile vial, prepare the vehicle. A common vehicle composition is a mixture of PEG400, Tween 80, and saline. For example, a vehicle could be composed of 40% PEG400, 10% Tween 80, and 50% saline.
-
Final Formulation: Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to create the final formulation. The final concentration of DMSO should be kept to a minimum (e.g., <5% of the total volume) to reduce potential toxicity.
-
Sterilization: If necessary, the final formulation can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the organic solvents used.
-
Administration: Administer the formulation to the animals at the desired dose via intraperitoneal injection.
Quantitative Data Summary: Common Excipients for In Vivo Formulations
| Excipient | Function | Typical Concentration Range (IV/IP) | Notes |
| DMSO (Dimethyl sulfoxide) | Co-solvent | < 10% (ideally < 5%) | Potent solvent, but can have biological effects and cause toxicity at higher concentrations. |
| PEG400 (Polyethylene glycol 400) | Co-solvent | 10 - 60% | Generally considered safe, but high concentrations can be viscous. |
| Ethanol | Co-solvent | < 10% | Can cause pain on injection and has its own pharmacological effects. |
| Tween 80 (Polysorbate 80) | Surfactant | 1 - 10% | Commonly used to improve solubility and prevent precipitation. |
| Cremophor EL | Surfactant | 1 - 10% | Effective solubilizer but has been associated with hypersensitivity reactions. |
| Saline (0.9% NaCl) | Aqueous Vehicle | q.s. to final volume | Used as the primary diluent to achieve isotonicity. |
| PBS (Phosphate-buffered saline) | Aqueous Vehicle | q.s. to final volume | Can be used as an alternative to saline; maintains physiological pH. |
Visualizations
Caption: Workflow for preparing and administering a this compound formulation.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.
References
Technical Support Center: Senkyunolide G Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation products of Senkyunolide G. As direct literature on this compound degradation is limited, this guide draws upon established methodologies and findings from studies on closely related compounds, Senkyunolide A and Senkyunolide I.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows multiple peaks on the chromatogram even before starting my experiment. What could be the cause?
A1: Phthalides like senkyunolides can be sensitive to environmental conditions. The additional peaks may be degradation products formed during storage. To minimize this, Senkyunolide A and I should be stored at low temperatures, protected from light and oxygen.[1] It is advisable to re-purify your starting material if significant degradation is observed.
Q2: What are the likely degradation pathways for this compound?
A2: Based on studies of related compounds, the primary degradation pathways for senkyunolides are isomerization, oxidation, and hydrolysis.[1] For instance, Senkyunolide A can convert to butylphthalide, while Senkyunolide I can isomerize or undergo a ring-opening reaction under alkaline conditions.[1][2] Therefore, you should anticipate similar transformations for this compound.
Q3: What analytical techniques are best suited for identifying this compound degradation products?
A3: A combination of chromatographic and spectroscopic methods is recommended. Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a powerful tool for separating and obtaining mass information of the degradation products.[2][3] For definitive structural elucidation of the isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[1][4]
Q4: I am performing a forced degradation study. What are the typical stress conditions I should apply?
A4: Forced degradation studies typically involve exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress.[5][6] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[5][7] A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure. |
| Poor chromatographic resolution between this compound and its degradation products. | The analytical method is not optimized. | Modify the mobile phase composition, gradient, flow rate, or column chemistry to improve separation. |
| Mass spectrometry data is inconclusive for structure identification. | Insufficient fragmentation or complex fragmentation patterns. | Optimize MS/MS parameters (e.g., collision energy). Isolate the degradation product using preparative HPLC for NMR analysis to confirm the structure. |
| Inconsistent results between experimental repeats. | Instability of degradation products or variability in experimental conditions. | Ensure precise control over all experimental parameters (temperature, pH, light exposure). Analyze samples immediately after preparation. |
Potential Degradation Products of this compound
While specific degradation products for this compound are not yet documented, the following table summarizes known degradation products of related senkyunolides, which can serve as a reference for potential structures to look for in your analysis.
| Parent Compound | Degradation Product | Degradation Pathway | Reference |
| Senkyunolide A | Butylphthalide | Dehydrogenation | [1] |
| Senkyunolide I | (E)-6, 7-trans-dihydroxyligustilide | Isomerization | [1] |
| Senkyunolide I | Ring-opened products | Hydrolysis (under alkaline conditions) | [2] |
| Z-ligustilide | Senkyunolide I and Senkyunolide H | Isomerization | [1] |
| Z-ligustilide | (E)-6, 7-trans-dihydroxyligustilide | Isomerization | [1] |
| Z-ligustilide | (Z)-6, 7-epoxyligustilide | Oxidation | [1] |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve partial (5-20%) degradation of the active pharmaceutical ingredient (API).[5][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate at room temperature for 8 hours.
-
Neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase to the target concentration for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to the target concentration for analysis.
-
-
Thermal Degradation:
-
Transfer the solid this compound powder to a petri dish and expose it to 80°C in a hot air oven for 48 hours.
-
For solution-state thermal stress, reflux the stock solution at 80°C for 24 hours.
-
Dissolve/dilute the sample with the mobile phase to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Dissolve/dilute the sample with the mobile phase to the target concentration for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed this compound), using a validated stability-indicating UPLC-QTOF-MS method.
-
UPLC-QTOF-MS Method for Analysis
-
Column: ACQUITY UPLC HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm) or equivalent.[2]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in positive ion mode.[2]
-
Data Acquisition: Acquire full scan MS and data-dependent MS/MS spectra to identify the molecular weights and fragmentation patterns of the degradation products.
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Hypothetical degradation pathways for this compound based on related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Study of Senkyunolide I Degradation Products by Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Scientific.Net [scientific.net]
- 3. Identification of senkyunolide I metabolites in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sgs.com [sgs.com]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing LC-MS for Senkyunolide G Detection
Welcome to the technical support center for the LC-MS analysis of Senkyunolide G. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS parameters for this compound detection?
A1: While specific validated parameters for this compound are not widely published, the following starting conditions can be adapted from methods for structurally similar compounds like Senkyunolide I and H.[1][2][3] Optimization will be necessary for your specific instrumentation and sample matrix.
Q2: Which ionization mode is best for this compound analysis?
A2: Positive electrospray ionization (ESI+) mode is generally recommended for the analysis of senkyunolides and other phthalides, as it typically provides better sensitivity for these compounds.[2]
Q3: How can I determine the precursor and product ions for this compound without a reference standard?
A3: If a pure standard is unavailable, you can perform a high-resolution mass spectrometry analysis on a sample extract expected to contain this compound. The precursor ion will correspond to the protonated molecule [M+H]⁺. To find product ions, you can perform fragmentation experiments (MS/MS) on the selected precursor and identify characteristic neutral losses or fragments based on the known fragmentation patterns of similar phthalide structures.
Q4: What are the common sources of contamination in LC-MS analysis of natural products?
A4: Contamination can arise from various sources including solvents, glassware, sample preparation steps, and carryover from previous injections.[4] It is crucial to use high-purity solvents and reagents, thoroughly clean all equipment, and run blank injections between samples to monitor for contamination.
Q5: How do I address matrix effects in my analysis?
A5: Matrix effects, such as ion suppression or enhancement, are common in complex samples like biological extracts.[4] To mitigate these, you can optimize your sample preparation to remove interfering substances, improve chromatographic separation to resolve this compound from matrix components, or use a stable isotope-labeled internal standard if available.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent similar in strength to or weaker than the initial mobile phase. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions | Adjust the mobile phase pH or use a different column chemistry. |
Problem 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing. |
| Column Equilibration Issues | Increase the column equilibration time between injections. |
| Pump Malfunction | Check for leaks, bubbles in the solvent lines, and ensure the pump is delivering a consistent flow rate. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
Problem 3: Low Signal Intensity or No Peak
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other MS parameters. |
| Ion Source Contamination | Clean the ion source, including the capillary and lenses. |
| Sample Degradation | Prepare fresh samples and standards. |
| Poor Ionization | Adjust the mobile phase pH or additives to enhance ionization. Consider a different ionization source if available. |
Data Presentation
Table 1: Recommended Starting LC-MS Parameters for this compound
| Parameter | Recommended Setting |
| LC Column | C18 (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.3 mL/min[2] |
| Gradient | Start with a shallow gradient and optimize for best separation. |
| Column Temperature | 30-40 °C |
| Injection Volume | 1-5 µL |
| Ionization Mode | ESI Positive (ESI+) |
| Precursor Ion [M+H]⁺ | To be determined experimentally (infuse a standard if available). |
| Product Ions | To be determined by fragmentation analysis. |
| Collision Energy | Optimize for the most stable and abundant product ions. |
Experimental Protocols
Detailed Methodology for LC-MS Analysis of this compound
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Perform serial dilutions to create a series of calibration standards.
-
-
Sample Preparation (from Herbal Extract):
-
Weigh the powdered herbal material.
-
Extract with an appropriate solvent (e.g., methanol or ethanol) using ultrasonication or reflux.
-
Centrifuge the extract to pellet solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
LC-MS System Setup:
-
Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Set up the MS with the starting parameters outlined in Table 1.
-
-
Method Optimization:
-
Inject a high-concentration standard to obtain a good signal.
-
Optimize the chromatographic separation by adjusting the gradient profile.
-
Infuse the standard solution directly into the mass spectrometer to determine the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for each product ion to maximize the signal.
-
-
Data Acquisition and Analysis:
-
Create a data acquisition method using the optimized LC and MS parameters.
-
Inject the calibration standards followed by the samples.
-
Process the data using the appropriate software to generate a calibration curve and quantify this compound in the samples.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for common LC-MS issues.
References
- 1. Simultaneous Determination of Ligustilide,Senkyunolide I and other Six Components in Shunaoxin Dropping Pills by UPLC-Q-TOF-MS [journal11.magtechjournal.com]
- 2. A validated LC-MS/MS method for the determination of senkyunolide I in dog plasma and its application to a pharmacokinetic and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Senkyunolide G Stability Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stress stability testing on Senkyunolide G.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for testing the stability of this compound?
A1: While specific data for this compound is limited, based on structurally similar compounds like Senkyunolide A and Senkyunolide I, the following stress conditions are recommended to be investigated:
-
Hydrolytic degradation: Exposure to a range of pH values (e.g., acidic, neutral, and alkaline solutions). Phthalides are often susceptible to hydrolysis, especially under alkaline conditions.
-
Oxidative degradation: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Photolytic degradation: Exposure to UV and visible light. Oxygen is a major factor influencing the stability of related compounds, so performing photostability testing in the presence and absence of oxygen is advisable.[1]
-
Thermal degradation: subjecting the compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[2]
Q2: How should I prepare my samples for stress testing?
A2: this compound should be dissolved in a suitable solvent system. Based on methods for related compounds, methanol or a mixture of acetonitrile and water can be good starting points.[3][4] The concentration should be chosen to allow for accurate quantification of the parent compound and any degradation products.
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is a powerful technique for separating and identifying this compound and its degradation products.[4] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the analysis of related compounds.[5]
Q4: What are the likely degradation pathways for this compound?
A4: Based on the behavior of other senkyunolides, potential degradation pathways for this compound may include:
-
Isomerization: Light exposure can cause isomerization of the butylidene side chain.[1]
-
Oxidation: The double bond in the butylidene side chain and other parts of the molecule may be susceptible to oxidation.
-
Hydrolysis: The lactone ring is prone to hydrolysis, especially under alkaline conditions, which would open the ring to form a carboxylic acid and an alcohol.
Q5: How should I store this compound to ensure its stability?
A5: To maintain the stability of this compound, it should be stored at low temperatures, protected from light, and in an oxygen-free environment.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound observed under all stress conditions. | The stress conditions may be too harsh. | Reduce the duration of stress exposure, the concentration of the stressor (e.g., acid, base, oxidizing agent), or the temperature. |
| Multiple new peaks appear in the chromatogram, making it difficult to identify major degradants. | Complex degradation pathways or secondary degradation of initial products. | - Use a gradient elution method in HPLC to improve peak separation.- Employ a high-resolution mass spectrometer to obtain accurate mass data for tentative identification of the degradation products.- Isolate the major degradation products using semi-preparative HPLC for structural elucidation by NMR.[1] |
| Poor recovery of this compound from the sample matrix. | - Adsorption of the compound to the container surface.- Incomplete extraction from the stress medium. | - Use silanized glassware or polypropylene tubes.- Optimize the extraction procedure by adjusting the solvent, pH, or using techniques like solid-phase extraction (SPE). |
| Inconsistent results between replicate experiments. | - Variability in sample preparation.- Fluctuations in instrumental conditions.- Inhomogeneous sample if not fully dissolved. | - Ensure accurate and consistent pipetting and dilutions.- Equilibrate the analytical column and system before each run.- Ensure complete dissolution of the sample before analysis. |
| The mass balance is not within the acceptable range (e.g., 95-105%). | - Formation of non-chromophoric or volatile degradation products.- Incomplete elution of all components from the analytical column. | - Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric compounds.- Modify the mobile phase or gradient to ensure all compounds are eluted. |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic, Alkaline, and Neutral Hydrolytic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 1, 2, 4, and 8 hours. Given the susceptibility of lactones to base hydrolysis, milder conditions are recommended initially.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Oxidative Degradation
-
Preparation: To 1 mL of the 1 mg/mL stock solution of this compound, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature and protected from light for 2, 4, 8, and 24 hours.
-
Analysis: At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC-UV/MS.
Protocol 3: Photostability Testing
-
Sample Preparation: Place a solution of this compound in a suitable solvent (e.g., methanol) in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Exposure: Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: Analyze the exposed and control samples by HPLC-UV/MS.
Data Presentation
Table 1: Summary of this compound Degradation under Stress Conditions
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (if identified) |
| 0.1 M HCl | 2 h | |||
| 4 h | ||||
| 8 h | ||||
| 24 h | ||||
| 0.1 M NaOH | 1 h | |||
| 2 h | ||||
| 4 h | ||||
| 8 h | ||||
| Water | 24 h | |||
| 3% H₂O₂ | 24 h | |||
| Light Exposure | 1.2 million lux h |
Visualizations
Caption: Workflow for this compound stress stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 4. Identification and comparative determination of senkyunolide A in traditional Chinese medicinal plants Ligusticum chuanxiong and Angelica sinensis by HPLC coupled with DAD and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of ligustilide, dl-3-n-butylphthalide and senkyunolide A in rat plasma by GC-MS and its application to comparative pharmacokinetic studies of Rhizoma Chuanxiong extract alone and Baizhi Chuanxiong Decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Isolation of Senkyunolide G
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the high-purity isolation of Senkyunolide G. Given the limited specific literature on this compound, this guide draws upon established protocols for similar phthalides isolated from Angelica sinensis and related species.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for isolating this compound?
This compound is a natural product that can be isolated from the dried roots of Angelica sinensis (Oliv.) Diels, a plant commonly known as "Danggui" or "female ginseng".[1][2][3][4] This plant is rich in various phthalides, and while this compound is present, it is often found in lower concentrations compared to other major phthalides like ligustilide and senkyunolide A.
Q2: What are the main challenges in obtaining high-purity this compound?
The primary challenges stem from the complex chemical matrix of the plant extract and the physicochemical properties of phthalides:
-
Low Relative Abundance: this compound is typically a minor constituent, making its isolation in large quantities challenging.
-
Structural Similarity to Other Phthalides: Angelica sinensis contains numerous structurally similar phthalide lactones (e.g., Senkyunolide A, H, and I), which often have similar polarities, leading to co-elution during chromatographic separation.[5][6]
-
Potential for Isomerization and Degradation: Phthalide lactones can be susceptible to degradation under certain conditions, such as exposure to high temperatures, light, and non-neutral pH, which can occur during extraction and purification.
-
Complex Sample Matrix: The crude plant extract contains a wide variety of compounds (e.g., organic acids, terpenes, polysaccharides) that can interfere with the separation process.[7]
Q3: What general strategies are recommended for the isolation of this compound?
A multi-step strategy is typically required, involving:
-
Efficient Extraction: Utilizing a suitable solvent and extraction method to maximize the recovery of phthalides from the plant material.
-
Preliminary Fractionation: A preliminary separation step to remove highly polar or non-polar impurities and enrich the phthalide fraction.
-
Chromatographic Purification: Employing one or more stages of column chromatography, often culminating in preparative high-performance liquid chromatography (prep-HPLC) for final purification.[5][8]
Q4: How can the purity of isolated this compound be assessed?
High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or mass spectrometry (MS) is the standard method for assessing the purity of this compound.[9] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) is also essential for structural confirmation and can be used for purity assessment (qNMR).
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | - Use a solvent of appropriate polarity, such as ethanol or methanol, for extraction. - Employ advanced extraction techniques like ultrasonication or supercritical fluid extraction to improve efficiency.[8] |
| Poor quality of plant material. | - Ensure the use of high-quality, properly identified, and well-stored Angelica sinensis roots. | |
| Low Purity After Initial Column Chromatography | Inadequate separation of structurally similar compounds. | - Optimize the mobile phase composition and gradient for better resolution. - Consider using different stationary phases (e.g., silica gel, C18 reversed-phase, or specialized materials). - Employ orthogonal separation techniques, such as counter-current chromatography (CCC), for fractionation before prep-HPLC.[5] |
| Column overloading. | - Reduce the sample load on the column to improve separation efficiency. | |
| Co-elution with Other Phthalides in Prep-HPLC | Similar retention times of isomers or related compounds. | - Fine-tune the mobile phase gradient to enhance the separation of target peaks. - Experiment with different column chemistries (e.g., phenyl-hexyl, cyano) that may offer different selectivity for phthalides. - Reduce the flow rate to increase column efficiency. |
| Inappropriate column dimensions. | - Use a longer column or a column with a smaller particle size for higher resolution. | |
| Degradation of this compound During Isolation | Exposure to harsh conditions (heat, light, extreme pH). | - Perform extraction and purification at room temperature or below whenever possible. - Protect samples from direct light by using amber vials or covering glassware with foil. - Maintain a neutral pH during extraction and in mobile phases, unless an acidic modifier is necessary for separation, in which case exposure time should be minimized. |
| Precipitation of Sample During Prep-HPLC Injection | Poor solubility of the enriched fraction in the mobile phase. | - Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. - Consider using a co-solvent or a small amount of a stronger solvent (like DMSO) to aid dissolution, ensuring it does not interfere with the chromatography.[1] |
Quantitative Data Summary
| Compound | Crude Extract Loaded (mg) | Amount Obtained (mg) | Purity (%) | Reference |
| Senkyunolide I | 400 | 6.4 | 98 | [5] |
| Senkyunolide H | 400 | 1.7 | 93 | [5] |
Experimental Protocols
General Protocol for the Isolation of this compound from Angelica sinensis
This protocol is a generalized procedure and may require optimization based on the specific batch of plant material and available equipment.
1. Extraction: a. Grind dried roots of Angelica sinensis to a coarse powder (20-40 mesh). b. Macerate the powder in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. c. Filter the extract and repeat the extraction process on the residue two more times. d. Combine the filtrates and evaporate the solvent under reduced pressure at a temperature not exceeding 45°C to obtain the crude ethanol extract.
2. Preliminary Fractionation (Liquid-Liquid Extraction): a. Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. b. Monitor the phthalide content in each fraction using thin-layer chromatography (TLC) or HPLC. Senkyunolides are expected to be enriched in the ethyl acetate fraction. c. Evaporate the solvent from the enriched fraction.
3. Silica Gel Column Chromatography: a. Pre-adsorb the enriched fraction onto a small amount of silica gel. b. Pack a silica gel column with an appropriate solvent system (e.g., n-hexane). c. Load the pre-adsorbed sample onto the column. d. Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate. e. Collect fractions and monitor by TLC or HPLC to pool fractions containing this compound.
4. Preparative HPLC (Prep-HPLC): a. Further purify the pooled fractions using a C18 reversed-phase prep-HPLC column. b. A typical mobile phase could be a gradient of acetonitrile and water. c. Optimize the gradient, flow rate, and sample loading to achieve baseline separation of the this compound peak. d. Collect the peak corresponding to this compound. e. Evaporate the solvent to obtain the high-purity compound. f. Confirm the identity and purity using analytical HPLC, MS, and NMR.
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kaiser.com.tw [kaiser.com.tw]
- 3. Analysis of the Correlation between Commodity Grade and Quality of Angelica sinensis by Determination of Active Compounds Using Ultraperformance Liquid Chromatography Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angelica sinensis and its Alkylphthalides Induce the Detoxification enzyme NAD(P)H: Quinone OxidoReductase 1 by Alkylating KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligusticum chuanxiong: a chemical, pharmacological and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification and comparative determination of senkyunolide A in traditional Chinese medicinal plants Ligusticum chuanxiong and Angelica sinensis by HPLC coupled with DAD and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Senkyunolide G and Its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of Senkyunolide G and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound and its common isomers, and why is their resolution challenging?
A1: this compound is a phthalide derivative found in the medicinal plant Ligusticum chuanxiong (Rhizoma Chuanxiong). Its common isomers include Senkyunolide H, Senkyunolide I, and Z-ligustilide. These compounds are often co-extracted and exhibit similar physicochemical properties, making their separation and accurate quantification challenging.
-
Isomeric Relationships:
-
This compound, H, and I are constitutional isomers, meaning they share the same molecular formula (C₁₂H₁₆O₄ for H and I, C₁₂H₁₆O₃ for G) but differ in the connectivity of their atoms. Specifically, they differ in the position and stereochemistry of hydroxyl groups on the tetrahydro-2-benzofuran-1-one core.
-
Z-ligustilide is a closely related phthalide and a known precursor to some senkyunolides. It can be converted to other isomers during extraction, processing, and storage.
-
Q2: Which analytical techniques are most suitable for the separation of this compound and its isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most effective techniques for the separation and quantification of this compound and its isomers. UPLC-MS/MS offers superior resolution, sensitivity, and specificity, which is particularly beneficial for analyzing complex biological matrices.
Q3: What are the key parameters to optimize for enhancing the resolution of these isomers?
A3: The critical parameters to optimize include:
-
Stationary Phase: The choice of HPLC/UPLC column is crucial. C18 columns are commonly used, but phenyl-hexyl or other columns with different selectivities can provide better resolution for closely eluting isomers.
-
Mobile Phase Composition: The ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous phase (often containing additives) significantly impacts retention and selectivity.
-
Mobile Phase Additives: Additives like formic acid, acetic acid, or ammonium formate can improve peak shape and resolution by controlling the ionization of the analytes.
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby influencing resolution.
-
Flow Rate: Optimizing the flow rate can enhance separation efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Peak Co-elution | 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Isocratic elution is insufficient for separating all isomers. | 1. Screen different column chemistries (e.g., C18, Phenyl-Hexyl, C8). 2. Systematically vary the organic solvent-to-aqueous ratio. 3. Implement a gradient elution program with a shallow gradient around the elution time of the target isomers. |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Mobile phase pH is close to the pKa of the analytes. 3. Column overload. | 1. Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress silanol activity. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of the senkyunolides. 3. Reduce the sample concentration or injection volume. |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase. 2. Column overload. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Dilute the sample. |
| Irreproducible Retention Times | 1. Inadequate column equilibration between injections. 2. Fluctuations in column temperature. 3. Mobile phase composition is changing over time. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure it is well-mixed. |
| Ghost Peaks | 1. Contaminants in the mobile phase or from the sample matrix. 2. Carryover from a previous injection. | 1. Use high-purity solvents and reagents. Filter samples before injection. 2. Implement a robust needle wash protocol and a blank injection after a high-concentration sample. |
Data Presentation
Table 1: Comparison of HPLC and UPLC-MS/MS Methods for Senkyunolide Isomer Separation
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.2% Formic Acid and 5mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 20-80% B over 30 min | 30-80% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Detection | UV (280 nm) | ESI+ with Multiple Reaction Monitoring (MRM) |
| Typical Retention Time | 15-25 min | 2-4 min |
| Resolution | Moderate | High |
| Sensitivity | µg/mL range | ng/mL range |
Experimental Protocols
Protocol 1: Preparative HPLC for Senkyunolide H and I Isolation (Adaptable for this compound)
This protocol is based on a published method for the preparative isolation of Senkyunolide H and I and can be adapted for this compound.
-
Sample Preparation:
-
Extract the dried and powdered Rhizoma Chuanxiong with 95% ethanol.
-
Concentrate the extract under reduced pressure.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to obtain a fraction enriched with senkyunolides.
-
-
HPLC Conditions:
-
Column: C18 preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: 0.05% Phosphoric Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-10 min: 50% B
-
10-35 min: Linear gradient from 50% to 25% B
-
35-45 min: 5% B
-
45.01-50 min: 80% B (column wash and re-equilibration)
-
-
Flow Rate: 3 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 500 µL of the enriched fraction dissolved in methanol.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks of interest based on the chromatogram.
-
Analyze the collected fractions by analytical HPLC or UPLC-MS/MS to confirm purity.
-
Pool the pure fractions and evaporate the solvent to obtain the isolated isomers.
-
Protocol 2: UPLC-MS/MS for Quantification of this compound in Biological Matrices
This protocol provides a framework for developing a sensitive and specific UPLC-MS/MS method for this compound.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.2% Formic Acid and 5mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-1.0 min: 30% to 80% B
-
1.0-2.5 min: 80% B
-
2.5-2.6 min: 80% to 30% B
-
2.6-4.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a pure standard).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
Visualizations
Caption: Workflow for the preparative isolation of Senkyunolide isomers.
Caption: Simplified signaling pathways modulated by Senkyunolides.
Validation & Comparative
Senkyunolide I and Its Congeners: A Comparative Analysis of Neuroprotective Efficacy
In the landscape of neuroprotective agents derived from natural sources, phthalides from Ligusticum chuanxiong Hort. and Angelica sinensis (Oliv.) Diels have garnered significant attention. Among these, Senkyunolide I (SEI) has emerged as a promising candidate for mitigating neuronal damage in various pathological conditions. This guide provides a comparative overview of the neuroprotective effects of Senkyunolide I, with references to its isomers and analogues where data is available, to aid researchers and drug development professionals in their evaluation of these compounds.
Comparative Neuroprotective Performance
Senkyunolide I: A Profile in Neuroprotection
Senkyunolide I has been shown to exert its neuroprotective effects primarily through anti-apoptotic and anti-oxidative stress mechanisms.[1][2] In models of glutamate-induced neurotoxicity, a key pathogenic mechanism in ischemic stroke, SEI has been demonstrated to reverse the decrease in cell viability and reduce apoptosis in Neuro2a cells.[3] Furthermore, in a rat model of focal cerebral ischemia-reperfusion injury, administration of SEI significantly ameliorated neurological deficits, reduced infarct volume, and mitigated brain edema.[1][4]
The neuroprotective mechanisms of Senkyunolide I are multifaceted, involving the modulation of several key signaling pathways. It has been found to regulate the JNK/caspase-3 pathway, leading to a reduction in cleaved caspase-3 and subsequent apoptosis.[3] Additionally, SEI activates the Nrf2/ARE pathway by up-regulating the phosphorylation of Erk1/2, which induces the nuclear translocation of Nrf2 and enhances the expression of downstream antioxidant enzymes like HO-1 and NQO1.[1][4] SEI also promotes a favorable Bcl-2/Bax ratio, further inhibiting the apoptotic cascade.[1]
Comparative Insights from Other Senkyunolides
While a direct comparison with Senkyunolide G is not possible due to a lack of data, studies on other isomers like Senkyunolide H (SEH) offer some comparative context. SEH, a stereoisomer of SEI, has also been shown to exhibit neuroprotective effects in models of cerebral ischemia.[5] Research suggests that SEH may exert its effects through the activation of the PI3K/Akt/NF-κB signaling pathway.[5] Another related compound, Senkyunolide A (SenA), has demonstrated neuroprotective effects against corticosterone-induced apoptosis in PC12 cells by modulating protein phosphatase 2A and α-synuclein signaling.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the neuroprotective effects of Senkyunolide I.
Table 1: In Vitro Neuroprotective Effects of Senkyunolide I on Glutamate-Induced Neurotoxicity in Neuro2a Cells
| Treatment | Concentration | Cell Viability (% of Control) | Apoptosis Rate (% of Control) |
| Control | - | 100% | Baseline |
| Glutamate | Specific concentration | Significantly decreased | Significantly elevated |
| SEI + Glutamate | Various concentrations | Dose-dependent reversal of decrease | Dose-dependent reduction |
Source: Adapted from studies on glutamate-induced neurotoxicity models.[3]
Table 2: In Vivo Neuroprotective Effects of Senkyunolide I in a Rat Model of Focal Cerebral Ischemia-Reperfusion
| Treatment Group | Dosage | Neurological Deficit Score | Infarct Volume (%) | Brain Edema (%) |
| Sham | - | 0 | 0 | Baseline |
| Vehicle (tMCAO) | - | Significantly high | Significantly large | Significantly high |
| SEI-L (tMCAO) | 36 mg/kg | Significantly reduced | Significantly reduced | Significantly reduced |
| SEI-H (tMCAO) | 72 mg/kg | More significantly reduced | More significantly reduced | More significantly reduced |
Source: Adapted from studies on transient middle cerebral artery occlusion (tMCAO) models in rats.[1][4]
Table 3: Effect of Senkyunolide I on Oxidative Stress Markers in Rat Brain Tissue
| Treatment Group | MDA Levels | SOD Activity |
| Sham | Baseline | Baseline |
| Vehicle (tMCAO) | Significantly increased | Significantly decreased |
| SEI-L (tMCAO) | Significantly decreased | Significantly increased |
| SEI-H (tMCAO) | More significantly decreased | More significantly increased |
Source: Adapted from biochemical assays on brain tissue from tMCAO rat models.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glutamate-Induced Neurotoxicity Model in Neuro2a Cells
-
Cell Culture: Mouse neuroblastoma (Neuro2a) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of Senkyunolide I for a specified duration before being exposed to glutamate for 24 hours.
-
Cell Viability Assay: Cell viability is assessed using the WST-1 assay, which measures the metabolic activity of viable cells.
-
Apoptosis Evaluation: Apoptosis is quantified using an Annexin V-FITC and propidium iodide (PI) double staining kit followed by flow cytometry analysis.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-JNK, JNK, cleaved caspase-3, Bcl-2, Bax) are determined by Western blotting to elucidate the underlying molecular mechanisms.[3]
Focal Cerebral Ischemia-Reperfusion (tMCAO) Model in Rats
-
Animal Model: Male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (tMCAO) for 2 hours, followed by 24 hours of reperfusion to mimic ischemic stroke.
-
Drug Administration: Senkyunolide I (at low and high doses) or a vehicle is administered intravenously at a specific time point relative to the occlusion.
-
Neurological Deficit Scoring: Neurological function is evaluated using a standardized scoring system to assess motor and sensory deficits.
-
Infarct Volume and Brain Edema Measurement: Brains are harvested, sectioned, and stained (e.g., with TTC) to measure the infarct volume. Brain water content is measured to determine the extent of edema.
-
Biochemical Assays: Brain tissue is homogenized to measure levels of oxidative stress markers such as malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD).
-
Western Blot Analysis: Protein expression of key signaling molecules (e.g., p-Erk1/2, Nrf2, HO-1, cleaved caspase 3, caspase 9, Bcl-2, Bax) is analyzed to understand the molecular pathways involved in neuroprotection.[1][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Senkyunolide I and a typical experimental workflow for evaluating its neuroprotective effects.
Caption: Signaling pathways modulated by Senkyunolide I.
Caption: Experimental workflow for neuroprotective studies.
References
- 1. Senkyunolide I protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [mdpi.com]
- 3. Neuroprotective effects of Senkyunolide I against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Senkyunolide G and Edaravone in Oxidative Stress Management
A Comparative Guide for Researchers and Drug Development Professionals
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. This guide provides a detailed head-to-head comparison of two compounds with significant antioxidant potential: Senkyunolide G, a natural phthalide derivative from the traditional Chinese medicine Ligusticum chuanxiong, and Edaravone, a synthetic free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.
This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, supported by available experimental data, to inform future research and therapeutic development.
Executive Summary
While Edaravone is a well-characterized antioxidant with a primary mechanism of direct free radical scavenging, the specific antioxidant properties of this compound are less documented. This comparison, therefore, draws upon data from its closely related and more extensively studied isomers, Senkyunolide H and Senkyunolide I, as a proxy to infer the potential mechanisms and efficacy of this compound. Both Edaravone and the Senkyunolide isomers demonstrate potent antioxidant effects, albeit through different primary mechanisms. Edaravone acts as a direct scavenger of hydroxyl and peroxyl radicals, while Senkyunolides appear to exert their effects primarily through the induction of the endogenous antioxidant response via the Nrf2/ARE pathway.
Mechanism of Action
This compound (Inferred from Senkyunolide H and I)
Senkyunolides, including the isomers H and I, are believed to combat oxidative stress primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Senkyunolides may promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative damage.[1]
Edaravone
Edaravone is a potent free radical scavenger.[2] Its primary mechanism of action involves donating an electron to neutralize highly reactive and damaging free radicals, particularly hydroxyl radicals (•OH) and peroxyl radicals (ROO•).[2] This direct scavenging activity helps to inhibit lipid peroxidation, a key process in cell membrane damage induced by oxidative stress.[3] In addition to its direct antioxidant effects, Edaravone has also been shown to activate the Nrf2/ARE pathway, leading to the increased expression of antioxidant enzymes like HO-1 and superoxide dismutase (SOD), further bolstering the cell's antioxidant defenses.[4][5]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the antioxidant activities of Senkyunolide isomers (as a proxy for this compound) and Edaravone. It is crucial to note the absence of specific data for this compound, and the data presented for Senkyunolides H and I should be interpreted with caution as representative of the potential activity of this compound.
Table 1: In Vitro Radical Scavenging Activity
| Compound | Assay | IC50 Value | Reference |
| Edaravone | DPPH | ~115 µg/mL | [6] |
| Edaravone | ABTS | Not explicitly found | |
| Senkyunolide H/I | DPPH | Not explicitly found | |
| Senkyunolide H/I | ABTS | Not explicitly found |
Table 2: Effects on Cellular Markers of Oxidative Stress
| Compound | Model System | Marker | Effect | Reference |
| Edaravone | Isoproterenol-induced myocardial infarction in rats | MDA | Significantly decreased | [7] |
| Burn-induced intestinal injury in rats | ROS | Significantly reduced | [8] | |
| Senkyunolide H | MPP+-induced PC12 cells | ROS Generation | Reduced | [9] |
| MPP+-induced PC12 cells | MDA Levels | Reduced | [9] | |
| Senkyunolide I | IL-1β-induced chondrocytes | Intracellular ROS | Reversed overproduction | [1] |
Table 3: Effects on Endogenous Antioxidant Enzymes
| Compound | Model System | Enzyme | Effect | Reference |
| Edaravone | Valproic acid-induced kidney damage in rats | SOD, CAT, GPx | Increased activity | [10] |
| Experimental autoimmune encephalomyelitis model | HO-1 | Increased gene expression | [1] | |
| Aβ-induced SH-SY5Y cells | SOD, HO-1 | Increased mRNA and protein levels | [4] | |
| Senkyunolide H | MPP+-induced PC12 cells | SOD, CAT, GPx | Increased activity | [9] |
| Senkyunolide I | IL-1β-stimulated chondrocytes | Nrf2, HO-1 | Increased expression | [1] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Senkyunolide I prevent chondrocytes from oxidative stress through Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Validating the Effect of Senkyunolide G on the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Senkyunolide G and other related compounds for their potential to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and immune responses. While direct experimental evidence for this compound's activity on the NF-κB pathway is not currently available in published literature, its close structural relationship to other Senkyunolides with demonstrated inhibitory effects, and its formation as a metabolite of Senkyunolide I, warrants investigation. This document outlines the rationale for its study, compares the known effects of other Senkyunolides with established NF-κB inhibitors, and provides detailed experimental protocols to validate the potential therapeutic effects of this compound.
Comparative Analysis of NF-κB Pathway Inhibitors
The following table summarizes the known effects of various Senkyunolides and established NF-κB inhibitors on the pathway. This data provides a benchmark for evaluating the potential efficacy of this compound.
| Compound | Target in NF-κB Pathway | Effective Concentration / IC50 | Cell Type / Model | Key Findings |
| Senkyunolide A | NF-κB | Not specified | Mouse aortic endothelial cells (MAECs) | Inhibited TNF-α-induced NF-κB activity, as determined by a dual-luciferase reporter assay[1]. |
| Senkyunolide H | IκBα and p65 phosphorylation | 25, 50, 100 µM | LPS-stimulated BV2 microglia | Dose-dependently inhibited the phosphorylation of IκBα and NF-κB p65[2]. |
| Senkyunolide I | p65 phosphorylation | 200 mg/kg (in vivo) | Murine model of liver ischemia/reperfusion | Inhibited the phosphorylation of p65 NF-κB[3]. |
| BAY 11-7082 | IκBα phosphorylation | IC50: 10 µM | TNFα-stimulated tumor cells | Inhibits TNFα-induced IκBα phosphorylation[4][5]. |
| SC75741 | p65 DNA binding | IC50: 200 nM | Various cell lines | Impairs DNA binding of the NF-κB subunit p65[6][7]. |
| Parthenolide | IκB Kinase (IKK) complex | ~5-10 µM | Various cell lines | Inhibits IKK, preventing IκBα degradation and NF-κB activation[8][9]. |
Rationale for Investigating this compound
Direct research on the bioactivity of this compound is limited. However, a significant finding from pharmacokinetic studies is that Senkyunolide I is metabolized into several other compounds, including this compound, in vivo[10][11]. Given that Senkyunolide I has been shown to inhibit NF-κB pathway activation, it is plausible that its metabolite, this compound, may also possess similar anti-inflammatory properties. This metabolic relationship provides a strong rationale for investigating the direct effects of this compound on the NF-κB signaling cascade.
Experimental Protocols for Validation
To validate the effect of this compound on the NF-κB pathway, a series of well-established in vitro assays are recommended. The following are detailed protocols for these key experiments.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.
a. Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
TNF-α (or other NF-κB activator like LPS)
-
This compound and positive control inhibitors (e.g., BAY 11-7082)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or a positive control inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase assay kit protocol[12][13][14].
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α stimulated control.
Western Blot for Phosphorylated p65 and IκBα
This technique is used to detect the phosphorylation status of key proteins in the NF-κB signaling pathway, which is indicative of pathway activation.
a. Materials:
-
RAW 264.7 macrophages or other suitable cells
-
LPS (lipopolysaccharide)
-
This compound and positive control inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
b. Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with this compound or a positive control for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
Protein Extraction: Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system[15][16][17].
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in pathway activation.
a. Materials:
-
HeLa cells or other suitable cell line
-
Glass coverslips in a 24-well plate
-
TNF-α
-
This compound and positive control inhibitors
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-p65
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence or confocal microscope
b. Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips. Pre-treat with this compound or a positive control for 1 hour, then stimulate with TNF-α (e.g., 10 ng/mL) for 30-60 minutes.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 5% goat serum for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the anti-p65 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of p65 using a fluorescence or confocal microscope[18][19][20].
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for validating the effect of this compound on the NF-κB pathway.
Logical Relationship Diagram
Caption: Logical framework for the investigation of this compound's effect on the NF-κB pathway.
References
- 1. Phthalides, senkyunolide A and ligustilide, show immunomodulatory effect in improving atherosclerosis, through inhibiting AP-1 and NF-κB expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 18. 4.8. Observing p65 Nuclear Translocation by IF [bio-protocol.org]
- 19. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]
- 20. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Comparative Guide to Senkyunolide G: Target Engagement and Deconvolution Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Senkyunolide G, a bioactive phthalide derived from the traditional medicinal plant Ligusticum chuanxiong.[1] Due to the limited public data on direct target engagement and deconvolution for this compound, this document leverages available information on the broader class of senkyunolides, particularly the well-studied analogue Senkyunolide I, to infer potential mechanisms and outline strategic approaches for target identification.
Introduction to this compound and its Bioactive Class
This compound is a member of the phthalide family of compounds, which are recognized for their neuroprotective and anti-inflammatory properties.[1] Phthalides from Ligusticum chuanxiong have been investigated for their therapeutic potential in conditions such as ischemic stroke and other neurological disorders, owing in part to their ability to cross the blood-brain barrier.[1] The general mode of action for senkyunolides involves the modulation of various signaling pathways associated with inflammation, oxidative stress, and apoptosis.[1]
While specific protein targets for this compound remain to be definitively identified, research on related compounds like Senkyunolide I (SI) and Senkyunolide H suggests that the family likely engages with multiple cellular targets to exert its pleiotropic effects.[2][3]
Comparison with Alternative Compounds
This compound's therapeutic potential, particularly in neuroprotection and anti-inflammation, places it among a diverse group of natural and synthetic compounds. A comparison with relevant alternatives highlights different mechanisms and target engagement strategies.
| Compound Class | Example Compound(s) | Primary Mechanism of Action | Known Molecular Targets (Examples) | Therapeutic Area |
| Phthalides | This compound , Senkyunolide I, 3-n-butylphthalide (NBP) | Modulation of inflammatory and oxidative stress pathways.[1][4] | General pathway modulation (NF-κB, MAPKs); specific direct targets largely unconfirmed.[4] | Neuroprotection, Anti-inflammation, Cardiovascular health.[1][2] |
| Arylphthalides | Isopestacin, Compound 5a (synthetic) | Antioxidant (radical scavenging), reduction of pro-inflammatory cytokine expression.[4] | Not specified, likely broad antioxidant effects.[4] | Anti-inflammatory.[4] |
| Phthalate Alternatives | Acetyl tributyl citrate (ATBC) | Plasticizer with potential neurodevelopmental effects.[5] | Interference with neuronal growth and maintenance.[5] | Industrial (plasticizer), with emerging health concerns.[5] |
| Non-Phthalide Neuroprotectives | Curcumin, Resveratrol | Multi-target effects including antioxidant, anti-inflammatory, and modulation of signaling pathways. | Sirtuin-1 (SIRT1), Nrf2, NF-κB | Neurodegenerative diseases, Anti-aging |
| Synthetic Anti-Inflammatories | Ibuprofen, Celecoxib | Inhibition of cyclooxygenase (COX) enzymes. | COX-1, COX-2 | Pain, Inflammation, Fever |
Target Deconvolution and Engagement Strategies
Identifying the direct molecular targets of natural products like this compound is a critical step in drug development, often referred to as target deconvolution.[6] This process helps to elucidate the mechanism of action and potential off-target effects.[6] Given the absence of specific published deconvolution studies for this compound, this section outlines the standard, state-of-the-art experimental workflows that would be employed.
Experimental Protocols
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)
This is a cornerstone technique for identifying protein targets that physically interact with a small molecule.[7]
-
Probe Synthesis: this compound is chemically modified to incorporate a linker arm with a reactive group (e.g., an alkyne or azide for click chemistry) and an affinity tag (e.g., biotin). Structure-activity relationship (SAR) studies are crucial to ensure the modification does not abrogate biological activity.
-
Immobilization: The biotinylated this compound probe is immobilized on a solid support, such as streptavidin-coated magnetic beads.
-
Protein Incubation: The immobilized probe is incubated with a complex protein mixture, typically a cell lysate from a relevant cell line (e.g., neuronal or microglial cells).
-
Washing and Elution: Non-specifically bound proteins are washed away. The proteins specifically bound to the this compound probe are then eluted, often by using a competitive binder, changing pH, or using a denaturing agent.[8]
-
Protein Identification: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identified proteins are filtered against databases of common contaminants (e.g., CRAPome) to distinguish true interactors from non-specific binders.[7]
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
ABPP is used to identify targets by assessing how the compound of interest competes with a known probe for binding to a protein.
-
Cell/Lysate Treatment: Live cells or cell lysates are pre-incubated with varying concentrations of this compound.
-
Probe Labeling: A broad-spectrum, activity-based probe (e.g., targeting a class of enzymes) is added to the mixture. This probe will bind to its protein targets.
-
Analysis: The level of probe labeling on its target proteins is quantified using proteomics. A decrease in probe labeling in the presence of this compound indicates that it is binding to and "competing for" the same site on that protein.
-
Target Identification: The proteins showing reduced probe labeling are identified by mass spectrometry as candidate targets of this compound.
Quantitative Data for Senkyunolide Family
While specific binding affinities (Kd) or inhibitory concentrations (IC50) for this compound against purified targets are not available, data from related compounds demonstrate their biological potency.
| Compound | Assay | Cell Line / System | Measured Effect | Potency (IC50/EC50) |
| Senkyunolide A | Anti-tumor activity | Not specified | Inhibition of tumor activity | Not specified |
| Senkyunolide H | Cardiovascular/Anti-inflammatory | Not specified | General therapeutic properties | Not specified |
| Related Phthalide (Compound 8) | Nitric Oxide Production Inhibition | RAW264.7 cells | Inhibition of LPS-stimulated NO production | 1.0 µM |
Note: The lack of specific IC50/EC50 values for this compound highlights a significant data gap and an opportunity for future research.
Signaling Pathways and Visualizations
Senkyunolides are known to modulate several key signaling pathways involved in cellular stress and inflammation. The diagrams below illustrate these pathways and a typical experimental workflow for target deconvolution.
References
- 1. This compound | 94530-85-5 | UDA53085 | Biosynth [biosynth.com]
- 2. Senkyunolide H | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aninews.in [aninews.in]
- 6. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
Unveiling the Cyclooxygenase Cross-Activity of Senkyunolide G: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cross-activity of Senkyunolide G on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This analysis incorporates supporting experimental data for related compounds and established inhibitors, offering insights into its potential as a selective anti-inflammatory agent.
Cyclooxygenase (COX), a key enzyme in the inflammatory pathway, exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammatory processes.[1][2] The therapeutic targeting of COX enzymes by non-steroidal anti-inflammatory drugs (NSAIDs) is a cornerstone of pain and inflammation management.[2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize the gastrointestinal side effects associated with the inhibition of COX-1.[2]
This guide delves into the inhibitory profile of this compound, a natural phthalide, on these two crucial enzymes. Due to the limited direct experimental data on this compound, this guide will utilize data for the closely related compound, Senkyunolide O, to provide a comparative perspective.
Comparative Inhibitory Activity on COX-1 and COX-2
The following table summarizes the 50% inhibitory concentrations (IC50) of Senkyunolide O and other standard COX inhibitors against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also presented to quantify the relative selectivity for COX-2. A higher SI value denotes greater COX-2 selectivity.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (SI) (COX-1/COX-2) |
| Senkyunolide O | - | 5 µM[3] | - |
| Celecoxib | 30 µM[3] | 50 nM (0.05 µM)[3] | 600 |
| Indomethacin | 18 nM (0.018 µM)[4] | 26 nM (0.026 µM)[4] | 0.69 |
| Resveratrol | 0.86 µM[3] | 3.06 µM[3] | 0.28 |
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for evaluating the therapeutic potential of compounds like this compound. A standard experimental approach involves an in vitro COX inhibition assay.
In Vitro COX Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Known COX inhibitors (e.g., celecoxib, indomethacin) for positive controls
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection system to measure prostaglandin production (e.g., ELISA, LC-MS)
Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is pre-incubated in the reaction buffer containing necessary cofactors.
-
Inhibitor Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme mixture at various concentrations. A control group with the solvent alone is also prepared.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 37°C) for a specific duration.
-
Termination of Reaction: The reaction is stopped, often by the addition of an acid.
-
Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable analytical method.
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
COX Signaling Pathway and Inhibition
The anti-inflammatory effects of COX inhibitors are achieved by blocking the conversion of arachidonic acid to prostaglandins. The diagram below illustrates the COX signaling pathway and the points of inhibition by selective and non-selective inhibitors.
References
Comparative Efficacy of Senkyunolide G and Other Phthalides: A Guide for Researchers
An Objective Analysis of Neuroprotective and Anti-inflammatory Potential Supported by Experimental Data
For researchers and drug development professionals navigating the therapeutic potential of phthalides, this guide offers a comparative analysis of Senkyunolide G and other prominent phthalides. This document synthesizes available experimental data to provide an objective overview of their neuroprotective and anti-inflammatory efficacies, details the underlying experimental protocols, and visualizes key signaling pathways.
Comparative Efficacy Data
Phthalides, a class of aromatic compounds, are known for their diverse pharmacological activities. While data on this compound is emerging, a comparative look at its analogs provides a broader understanding of its potential. The following tables summarize the quantitative efficacy of various phthalides in neuroprotection and anti-inflammatory assays.
Table 1: Neuroprotective Effects of Phthalides
| Compound | Assay | Cell Line | Concentration | Result | Citation |
| Senkyunolide A | Corticosterone-induced apoptosis | PC12 | 0.125–0.5 mg/L | Attenuated apoptosis | |
| Senkyunolide H | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | PC12 | Not specified | Protected against OGD/R-induced injury | [1] |
| Senkyunolide I | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | SH-SY5Y | Not specified | Improved cell viability, reduced ROS and LDH | |
| Ligustilide | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | SH-SY5Y | Not specified | Improved cell viability, reduced ROS and LDH | |
| (Z)-Ligustilide | Glutamate-induced injury | SH-SY5Y | 10 μM | 27.1% inhibition of cell injury | [2] |
| Z-butylidenephthalide | Glutamate-induced injury | SH-SY5Y | 10 μM | 17.0% inhibition of cell injury | [2] |
Table 2: Anti-inflammatory Effects of Phthalides (Inhibition of Nitric Oxide Production)
| Compound | Cell Line | IC50 Value (μM) | Citation |
| Senkyunolide A | Rat Hepatocytes | Efficiently suppressed NO production (exact IC50 not provided) | [1] |
| (Z)-Ligustilide | Rat Hepatocytes | Efficiently suppressed NO production (exact IC50 not provided) | [1] |
| Falcarindiol | RAW 264.7 | 4.31 | [3] |
| 6-hydroxy-7-methoxy-dihydroligustilide | RAW 264.7 | 152.95 | [3] |
| Ligustilidiol | RAW 264.7 | 72.78 | [3] |
| Senkyunolide H | RAW 264.7 | 173.42 | [3] |
| Compound 7 from Cnidium officinale | RAW 264.7 | 5.1 | [4] |
| Compound 13 from Cnidium officinale | RAW 264.7 | 24.5 | [4] |
| Compound 14 from Cnidium officinale | RAW 264.7 | 27.8 | [4] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Neuroprotection Assays
1. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
This in vitro model mimics ischemic and reperfusion injury in neuronal cells.
-
Cell Culture: PC12 or SH-SY5Y cells are cultured in appropriate media and conditions.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2-4 hours).
-
Reperfusion: The glucose-free medium is replaced with normal culture medium, and the cells are returned to normoxic conditions for a period of time (e.g., 24 hours).
-
Treatment: The test compounds (e.g., Senkyunolide H, Senkyunolide I) are typically added to the culture medium during the reperfusion phase.
-
Assessment of Neuroprotection: Cell viability is assessed using methods like the MTT assay. The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell death. Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes.
2. Glutamate-Induced Excitotoxicity Assay
This assay evaluates the ability of a compound to protect neurons from glutamate-induced cell death.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured to an appropriate confluency.
-
Induction of Injury: Glutamate is added to the cell culture medium at a concentration known to induce excitotoxicity (e.g., 20 mM) for a specific duration (e.g., 48 hours).
-
Treatment: The test compounds are co-incubated with glutamate.
-
Assessment of Neuroprotection: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies the metabolic activity of living cells. The percentage inhibition of cell injury is calculated relative to control and glutamate-treated cells.[2]
Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Murine macrophage RAW 264.7 cells or primary rat hepatocytes are seeded in 96-well plates.
-
Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) from bacteria, to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Treatment: The test compounds are added to the culture medium along with the stimulating agent.
-
Measurement of NO Production: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is determined from a standard curve.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits NO production by 50%.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by these phthalides is crucial for targeted drug development. The diagrams below, generated using the DOT language, illustrate some of the known signaling pathways.
Caption: Senkyunolide A neuroprotective pathway.
Caption: General anti-inflammatory pathway for phthalides.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory activity of phthalides.
References
- 1. Comparative Analysis of Anti-inflammatory Activity of the Constituents of the Rhizome of Cnidium officinale Using Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Components of Rhizome Extract of Cnidium officinale Makino and Their In vitro Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of compounds from the rhizome of Cnidium officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Promise of Senkyunolides in Neurological Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of neurotherapeutics has identified natural compounds as a promising frontier for novel drug discovery. Among these, the Senkyunolide family of phthalides, derived from medicinal plants like Ligusticum chuanxiong, has garnered significant attention for its neuroprotective properties. This guide provides a comparative analysis of Senkyunolide G and its closely related isomers, Senkyunolide H and I, focusing on the validation of their therapeutic targets in neurological disorders. Due to the limited availability of specific data for this compound, this guide will leverage the more extensive research on Senkyunolides H and I to infer its likely mechanisms and performance, presenting a collective overview of the Senkyunolide family.
The evidence strongly suggests that Senkyunolides do not act on a single therapeutic target but rather modulate multiple key signaling pathways implicated in the pathogenesis of neurological diseases. This multi-target approach may offer a more holistic therapeutic effect compared to single-target drugs. This guide will compare the efficacy and mechanisms of Senkyunolides with other known modulators of these pathways, supported by available experimental data.
Multi-Pathway Modulation: The Core Therapeutic Strategy of Senkyunolides
Research into Senkyunolides H and I has consistently highlighted their ability to concurrently modulate three critical signaling pathways involved in neuroinflammation, oxidative stress, and cell survival:
-
ERK/NF-κB Pathway: This pathway is a central regulator of inflammation. Senkyunolides have been shown to inhibit the activation of ERK and the subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Evidence suggests that Senkyunolides can modulate this pathway to promote neuronal survival and inhibit apoptosis.
-
Nrf2/HO-1 Pathway: This pathway is the primary cellular defense against oxidative stress. Senkyunolides have been demonstrated to activate the transcription factor Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).
The following sections will delve into a comparative analysis of Senkyunolides and alternative therapeutic agents targeting these pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Comparison of Therapeutic Agents
The following tables summarize the available quantitative data for Senkyunolides (represented by Senkyunolide H and I) and selected alternative compounds that target the ERK/NF-κB, PI3K/Akt/mTOR, and Nrf2/HO-1 pathways. This data provides a basis for comparing their potency and potential therapeutic efficacy.
Table 1: Comparison of ERK/NF-κB Pathway Inhibitors
| Compound | Target(s) | IC50/EC50 | Model System | Reference |
| Senkyunolide H | p-ERK, NF-κB | Dose-dependent inhibition | LPS-stimulated BV2 microglia | [1][2] |
| Ulixertinib (BVD-523) | ERK1/2 | <0.3 nM (for ERK2) | Biochemical assay | [3] |
| Temuterkib (LY3214996) | ERK1/2 | 5 nM | Biochemical assay | [3] |
| NE3107 | ERK, NF-κB | Not specified | In vitro and in vivo models | [4] |
| Bay 11-7082 | IKK (NF-κB pathway) | Not specified | In vitro models | [5] |
Table 2: Comparison of PI3K/Akt/mTOR Pathway Modulators
| Compound | Target(s) | IC50/EC50/Clinical Trial Phase | Model System | Reference |
| Senkyunolide H | PI3K/Akt/mTOR | Not specified | Cerebral ischemia rat model | [6] |
| GDC-0084 | PI3K, mTOR | Phase I | Recurrent high-grade glioma patients | [7] |
| Buparlisib (BKM120) | Pan-class I PI3K | Not specified | Glioblastoma cell lines | [8] |
| Idelalisib | PI3Kδ | Approved for hematologic malignancies | Rodent models of neuroinflammation | [9] |
Table 3: Comparison of Nrf2/HO-1 Pathway Activators
| Compound | Target(s) | Efficacy | Model System | Reference |
| Senkyunolide I | Nrf2/HO-1 | Upregulates Nrf2 nuclear translocation | Rat model of cerebral ischemia-reperfusion | [10] |
| Sulforaphane | Nrf2 | Dose-dependent Nrf2 activation | BV2 microglia and mouse models | [11][12] |
| CDDO-Im | Nrf2 | Potent Nrf2 activator | AREc32 cell line | [13] |
| Andrographolide | Nrf2 | High efficacy Nrf2 activator | AREc32 cell line | [13] |
Table 4: Safety and Toxicity Profile
| Compound | Acute Toxicity | Other Safety Information | Reference |
| This compound | No data available | No data available | [14] |
| Senkyunolide A | Not determined | Not for fragrance or flavor use | [5] |
| PI3K Inhibitors (General) | Mood alterations, anxiety, depression | Class-specific toxicities observed in clinical trials | [8] |
| ERK Inhibitors (General) | Potential for toxicity in normal tissues | Under investigation in clinical trials | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the therapeutic targets of Senkyunolides and their alternatives.
Western Blot for Microglial Activation and Signaling Pathway Proteins
This protocol is adapted from studies on Senkyunolide H's effect on microglial activation.[1][16]
-
Cell Culture and Treatment: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of Senkyunolide H for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against IBA1 (a microglial marker), phospho-ERK, total-ERK, phospho-p65 NF-κB, total-p65 NF-κB, or other proteins of interest. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Nrf2 Activation Assay
This protocol is based on commercially available transcription factor assay kits and studies on Nrf2 activators like Senkyunolide I and sulforaphane.[17][18][19]
-
Nuclear Extraction: Cells (e.g., neuronal cells or microglia) are treated with the test compound (e.g., Senkyunolide I, sulforaphane) for a specified time. Nuclear extracts are then prepared using a nuclear extraction kit according to the manufacturer's instructions.
-
Nrf2 DNA Binding Activity: An ELISA-based transcription factor assay kit is used. A specific double-stranded DNA sequence containing the Nrf2 antioxidant response element (ARE) is immobilized on a 96-well plate.
-
Assay Procedure:
-
Nuclear extracts are added to the wells and incubated to allow active Nrf2 to bind to the ARE.
-
The wells are washed to remove unbound proteins.
-
A primary antibody specific to the DNA-bound form of Nrf2 is added and incubated.
-
After another wash, an HRP-conjugated secondary antibody is added.
-
A developing solution is added, and the absorbance is measured at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of activated Nrf2 in the sample.
-
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the neuroprotective effects of compounds against toxins.
-
Cell Culture and Treatment: Neuronal cells (e.g., PC12 or SH-SY5Y) are seeded in a 96-well plate. After 24 hours, the cells are pre-treated with different concentrations of the test compound for 1-2 hours, followed by exposure to a neurotoxin (e.g., MPP+ or glutamate) for 24-48 hours.
-
MTT Incubation: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Senkyunolides and the experimental workflows for their target validation.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for validating this compound's therapeutic target.
Conclusion
The available evidence strongly suggests that this compound, like its isomers H and I, does not have a single therapeutic target but rather exerts its neuroprotective effects through the modulation of a network of interconnected signaling pathways, including the ERK/NF-κB, PI3K/Akt/mTOR, and Nrf2/HO-1 pathways. This multi-target approach is a promising strategy for treating complex neurological disorders that involve multiple pathological mechanisms.
While direct quantitative data for this compound is still needed for a definitive comparison, the data from its closely related isomers indicate a favorable profile in terms of inhibiting neuroinflammation and oxidative stress. Further research, including head-to-head comparative studies with other pathway modulators and clinical trials, is warranted to fully validate the therapeutic potential of this compound and the broader Senkyunolide family in neurological disorders. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the investigation of these promising natural compounds.
References
- 1. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders [mdpi.com]
- 5. (S)-sencyunolide, 63038-10-8 [thegoodscentscompany.com]
- 6. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [mdpi.com]
- 11. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemfaces.com [chemfaces.com]
- 15. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Senkyunolide I Improves Septicemia‐Induced Brain Dysfunction via Regulating Nrf2 and Astrocyte Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of Senkyunolide G: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Senkyunolide G, a bioactive phthalide found in traditional Chinese herbs, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, adhering to standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound's Safety Data Sheet (SDS) indicates that it may cause skin and eye irritation. Therefore, adherence to the following PPE standards is mandatory:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | A dust respirator or use of a fume hood is recommended, especially when handling the powdered form to avoid inhalation. |
| Body Protection | A standard laboratory coat. |
Disposal Plan: A Step-by-Step Procedural Guide
Direct disposal of this compound into drains or regular trash is strictly prohibited due to its potential harm to aquatic life. The recommended procedure involves chemical degradation of the lactone structure through hydrolysis, followed by neutralization and disposal in accordance with local regulations.
Experimental Protocol: Base-Catalyzed Hydrolysis for Disposal
This protocol is designed for the chemical degradation of small quantities of this compound typically found in a research laboratory setting.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate glass beakers
-
Fume hood
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dissolution: If the this compound waste is in a solid form, dissolve it in a minimal amount of a water-miscible organic solvent, such as ethanol or acetone.
-
Hydrolysis:
-
Place the beaker containing the this compound solution on a stir plate and begin gentle stirring.
-
Slowly add a 1 M sodium hydroxide solution to the this compound solution. A general guideline is to use a 2:1 molar ratio of NaOH to the estimated amount of this compound.
-
Allow the mixture to stir at room temperature for at least 2 hours to ensure complete hydrolysis of the lactone ring. For larger quantities or less reactive lactones, gentle heating (e.g., to 40-50°C) may be required to expedite the reaction.
-
-
Neutralization:
-
After the hydrolysis is complete, carefully neutralize the solution by slowly adding 1 M hydrochloric acid.
-
Monitor the pH of the solution frequently using pH indicator strips.
-
Continue adding HCl until the pH of the solution is between 6 and 8.
-
-
Disposal:
-
Once neutralized, the resulting aqueous solution, containing the hydrolyzed, less harmful organic salt and sodium chloride, can be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations. Always check with your institution's environmental health and safety (EHS) office for specific guidelines on aqueous waste disposal.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.
-
Collection: Place the contained waste into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the collected spill waste and cleaning materials as hazardous waste through your institution's EHS department.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always prioritize consulting your institution's specific safety and disposal guidelines.
Personal protective equipment for handling Senkyunolide G
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Senkyunolide G in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. Given that this compound is a powdered compound, preventing inhalation and skin contact is of utmost importance.
Minimum PPE Requirements
A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate level of PPE.[1] However, the following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a good barrier against chemical splashes and powdered compounds.[1][2][3] Double-gloving adds an extra layer of protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and potential splashes.[1][2] |
| Body Protection | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | N95 or higher rated dust respirator | Prevents inhalation of fine powder, a primary route of exposure for powdered compounds.[4][5] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[2] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and place them within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing :
-
Perform all weighing operations within the chemical fume hood.
-
Use a disposable weigh boat to handle the powdered this compound.
-
Handle the compound gently to avoid creating airborne dust.
-
Close the primary container of this compound immediately after dispensing.
-
-
Solubilization :
-
If the experimental protocol requires a solution, add the solvent to the weigh boat or the vessel containing the weighed this compound slowly to avoid splashing.
-
Ensure the compound is fully dissolved before removing it from the fume hood for experimental use.
-
-
Experimentation :
-
Conduct all experimental procedures involving this compound with the same level of care as the initial handling steps.
-
If there is a risk of splashing or aerosol generation, the use of a face shield in addition to safety goggles is recommended.[1]
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated solid waste (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed plastic bag. This bag should then be disposed of in the designated solid chemical waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[4][6] |
| Empty Containers | The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2] After rinsing, the container label should be defaced, and the container can be disposed of in the regular trash.[4] |
| Sharps | Any contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container for hazardous chemical waste. |
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and appropriate action is necessary to mitigate harm.
Spill Cleanup Protocol
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. titansmedicare.com [titansmedicare.com]
- 4. sfasu.edu [sfasu.edu]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
